Product packaging for Diphenylacetaldehyde(Cat. No.:CAS No. 947-91-1)

Diphenylacetaldehyde

Cat. No.: B122555
CAS No.: 947-91-1
M. Wt: 196.24 g/mol
InChI Key: HLLGFGBLKOIZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories in Arylacetaldehyde Research

The study of arylacetaldehydes is deeply rooted in the foundational principles of organic synthesis. The parent compound, phenylacetaldehyde (B1677652), has long been recognized for its characteristic fragrance and has been a subject of synthesis for over a century. wikipedia.orggoogle.com Early synthetic strategies for this class of compounds often relied on classical named reactions. The Darzens reaction, for instance, provided a pathway by reacting benzaldehyde (B42025) with chloroacetate esters. wikipedia.org Another established method was the oxidation of the corresponding alcohols, such as 2-phenylethanol, using various oxidizing agents. wikipedia.orggoogle.com

A significant leap in the synthesis of α-arylated carbonyl compounds came with the advent of transition-metal-catalyzed cross-coupling reactions. The Heck reaction, reported in 1968, demonstrated that arylpalladium salts could react with aldehyde enol esters to form arylacetaldehyde derivatives, representing a major advancement in carbon-carbon bond formation. acs.org Concurrently, radical processes like the Meerwein arylation, which utilizes aryldiazonium salts as aryl radical sources, offered an alternative, though sometimes challenging, route to these structures. acs.org Historically, a notable drawback of methods involving aryldiazonium salts was the inherent instability of these intermediates, posing significant safety concerns in large-scale applications. acs.org These early methods laid the groundwork for the more refined and efficient catalytic systems that dominate contemporary research.

Strategic Significance of Diphenylacetaldehyde as a Synthetic Intermediate

The strategic value of this compound lies in its utility as a versatile intermediate for constructing more complex molecular architectures. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, while the diphenylmethyl moiety provides a rigid, bulky framework that is a common feature in many biologically active molecules and functional materials.

This compound is employed in condensation reactions for the synthesis of heterocyclic compounds, such as vinylindoles. chemicalbook.com It also participates in olefination reactions, for example, with ethanol diazoacetate, to form carbon-carbon double bonds. chemicalbook.com Furthermore, its role extends to the synthesis of important pharmaceutical precursors. Research has pointed to its use as a starting material for various organic compounds, including those with potential applications as anti-cancer agents and pesticides. In the field of polycyclic aromatic hydrocarbon synthesis, this compound has been used in iron-catalyzed annulation reactions with alkynes to produce highly substituted naphthalenes, demonstrating its utility in building complex aromatic systems. thieme-connect.com

The following table summarizes key physical properties of this compound, which are essential for its application in synthetic chemistry.

PropertyValue
Molecular Formula C₁₄H₁₂O nih.gov
Molar Mass 196.24 g/mol nih.gov
Boiling Point 315 °C (lit.) chemicalbook.comchemsynthesis.com
Density 1.106 g/mL at 25 °C (lit.) chemicalbook.comchemsynthesis.com
Refractive Index (n20/D) 1.589 (lit.) chemicalbook.comchemsynthesis.com

Current Research Paradigms and Emerging Frontiers in this compound Chemistry

Contemporary research in the field of arylacetaldehydes, including this compound, is characterized by a drive towards greater efficiency, selectivity, and sustainability. Modern synthetic chemistry is increasingly moving away from stoichiometric reagents and harsh reaction conditions in favor of sophisticated catalytic systems.

A prominent example of this paradigm is the development of iridium-catalyzed arylation reactions. Researchers have successfully synthesized arylacetaldehydes in a single step by reacting vinylene carbonate with arylboronic acids. nih.govresearchgate.net This method, which uses an iridium/bisphosphine complex, represents a significant advancement in forming the carbon-carbon bond between a formylmethyl group and an aryl group under mild conditions. nih.gov

Another key trend is the re-engineering of classical reactions for improved safety and efficiency through new technologies. Continuous-flow manufacturing, for instance, is being applied to the Meerwein arylation. acs.org This approach allows for the safe, on-demand generation and immediate use of highly reactive aryldiazonium salts, mitigating the risks associated with their accumulation and handling in traditional batch processes. acs.org This technological solution revitalizes a historically important reaction for modern synthetic applications.

The table below highlights different synthetic approaches for arylacetaldehydes, illustrating the evolution from classical methods to modern catalytic strategies.

MethodKey Reagents/CatalystDescription
Darzens Reaction Benzaldehyde, Chloroacetate EstersA classical method involving the formation of an epoxy ester followed by hydrolysis and decarboxylation. wikipedia.org
Heck Reaction Arylmercury salts, Palladium salts, Aldehyde enol estersAn early example of palladium-catalyzed arylation to form arylacetaldehyde derivatives. acs.org
Meerwein Arylation (Continuous Flow) Aryldiazonium Salts, Enol DerivativesA modern adaptation of a radical-based reaction, enabling safer handling of reactive intermediates for the synthesis of α-arylated carbonyls. acs.org
Iridium-Catalyzed Arylation Vinylene Carbonate, Arylboronic Acids, Iridium/Bisphosphine CatalystA contemporary one-step synthesis forming a C-C bond between a formylmethyl and an aryl group. nih.govresearchgate.net

Emerging frontiers in chemistry are set to further influence the synthesis and application of this compound. The integration of artificial intelligence and machine learning offers the potential to accelerate the discovery of new synthetic routes and optimize reaction conditions. thecalculatedchemist.comchemaxon.com The principles of green chemistry are driving the development of more environmentally benign catalysts and solvent systems. thecalculatedchemist.com Furthermore, advancements in photocatalysis and electrocatalysis may soon provide novel, energy-efficient pathways for the synthesis and transformation of this compound and related compounds, opening new avenues in materials science and medicinal chemistry. cam.ac.ukfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O B122555 Diphenylacetaldehyde CAS No. 947-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diphenylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLGFGBLKOIZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80241575
Record name Acetaldehyde, diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947-91-1
Record name Diphenylacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylacetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIPHENYLACETALDEHYDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetaldehyde, diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenylacetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.212
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diphenylacetaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMF2B8R7DD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for Diphenylacetaldehyde

Homologation Reactions: Carbon-Chain Extension Strategies

Homologation reactions provide a direct route to extend a carbon chain by a single carbon atom. This strategy is fundamental in organic synthesis for building molecular complexity from simpler precursors.

The synthesis of diphenylacetaldehyde can be envisioned through the one-carbon homologation of a diarylalkane precursor like diphenylmethane. The methylene (B1212753) group in diphenylmethane, positioned between two phenyl groups, exhibits increased acidity (pKa of 32.2) due to the stabilization of the resulting carbanion by the aromatic rings. wikipedia.org This enhanced acidity allows for deprotonation to form a benzhydryl carbanion, which can then be subjected to alkylation. wikipedia.org While direct formylation to yield an aldehyde can be challenging, this reactivity forms the basis for introducing a two-carbon unit that can be subsequently converted to the acetaldehyde (B116499) functionality. For instance, the benzhydryl anion can be reacted with appropriate electrophiles to introduce the required carbon framework, which is then transformed into the final aldehyde product through subsequent reaction steps.

Rearrangement-Based Synthesis

Molecular rearrangements are powerful transformations in organic synthesis that alter the carbon skeleton of a molecule. Several named reactions, including the Pinacol (B44631), Meinwald, and oxidative rearrangements, are employed to produce this compound from specifically designed precursors.

The Pinacol rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol (vicinal diol) into a ketone or, in this case, an aldehyde. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com The synthesis of this compound via this route typically starts from 1,2-dihydroxy-1,2-diphenylethane (hydrobenzoin). orgsyn.org

The mechanism involves the protonation of one of the hydroxyl groups by an acid (e.g., sulfuric acid), followed by the loss of a water molecule to form a carbocation. masterorganicchemistry.comchemistrysteps.com The driving force for the subsequent step is the migration of a group from the adjacent carbon to the carbocation center. This 1,2-shift results in the formation of a resonance-stabilized oxonium ion, which is more stable than the initial carbocation. wikipedia.orgchemistrysteps.com Deprotonation of the oxonium ion yields the final carbonyl product. chemistrysteps.com In the case of 1,2-dihydroxy-1,2-diphenylethane, the migration of a phenyl group leads to the formation of this compound. chemistrysteps.com

The stereochemistry of the starting diol can significantly influence the reaction's outcome, particularly in cyclic systems where the group anti-periplanar (trans) to the leaving hydroxyl group preferentially migrates. wikipedia.org For acyclic systems like hydrobenzoin, the choice of which hydroxyl group protonates and leaves is determined by the formation of the most stable carbocation intermediate. youtube.com The migratory aptitude of different groups also plays a crucial role, with phenyl groups generally showing a high propensity to migrate. chemistrysteps.com

Table 1: Conditions for Pinacol Rearrangement to this compound

Starting Material Catalyst/Reagent Notes Reference
1,2-dihydroxy-1,2-diphenylethane Sulfuric Acid Classic acid-catalyzed method. wikipedia.orgorgsyn.org wikipedia.orgorgsyn.org
1,2-dihydroxy-1,2-diphenylethane Oxalic Acid Alternative acidic catalyst. orgsyn.org orgsyn.org
1,2-dihydroxy-1,2-diphenylethane Acetic Anhydride (B1165640) Can also be used to promote the rearrangement. orgsyn.org orgsyn.org

The Meinwald rearrangement is the isomerization of an epoxide to an aldehyde or ketone, typically catalyzed by a Lewis acid. nih.govnih.gov This reaction provides a highly efficient route to this compound from stilbene (B7821643) oxide (diphenyloxirane). orgsyn.orgerowid.org The mechanism is initiated by the coordination of the Lewis acid to the epoxide oxygen, facilitating the opening of the strained three-membered ring to form a carbocation intermediate. nih.gov A subsequent 1,2-hydride or alkyl/aryl shift leads to the final carbonyl compound. nih.gov

For both cis- and trans-stilbene (B89595) oxides, the rearrangement yields this compound as the sole product when catalyzed by various Lewis acids. orgsyn.orgerowid.org The choice of catalyst can influence reaction conditions and efficiency.

Table 2: Catalysts for Meinwald Rearrangement of Stilbene Oxide

Substrate Catalyst Conditions Yield Reference
trans-Stilbene Oxide Boron trifluoride etherate (BF₃·Et₂O) Benzene (B151609), 1 min 74–82% orgsyn.org
trans- and cis-Stilbene (B147466) Oxide Iridium trichloride (B1173362) (IrCl₃·xH₂O) THF, 50°C Quantitative erowid.org
Aryl-substituted epoxides Indium(III) chloride (InCl₃) Not specified High yielding researchgate.netrsc.org

Recent advancements have also explored biocatalytic versions of the Meinwald rearrangement using enzymes like styrene (B11656) oxide isomerase (SOI), which can offer high regioselectivity and stereospecificity under mild, physiological conditions. nih.govnih.govresearchgate.net

This compound can be generated as an intermediate during the oxidative rearrangement of stilbenes. nih.govnih.gov A notable method involves the use of an iodine-catalyzed reaction with oxone as the oxidant. nih.gov In this process, employing stilbene in a mixture of acetonitrile (B52724) and water with sodium iodide (NaI) and oxone initially yields a mixture of products including this compound (15%), diphenylacetic acid (35%), and benzophenone (B1666685) (10%). nih.gov

The proposed mechanism suggests that NaI is first oxidized to hypoiodous acid (HOI), which adds across the double bond of stilbene to form an iodohydrin intermediate. nih.gov Further oxidation creates a hypervalent iodine species that undergoes a phenyl group migration to form this compound. nih.gov Under the reaction conditions, this initially formed this compound can be further oxidized to other products, such as 2,2-diaryl-2-hydroxyacetaldehydes. nih.govnih.gov

Hydrolytic and Electrochemical Approaches

Hydrolysis and electrochemical methods represent alternative strategies for the synthesis of this compound, often involving the cleavage of a precursor molecule or redox reactions at an electrode surface.

Hydrolytic methods can be employed to generate this compound from suitable precursors. For example, the hydrolysis of this compound enol methyl ether, which can be prepared from the reaction of benzophenone and methoxymethylenetriphenylphosphorane, yields the target aldehyde. orgsyn.org Similarly, the hydrolysis of β,β-diphenylvinyl ethyl ether also produces this compound. orgsyn.org These reactions typically proceed under acidic conditions, which facilitate the cleavage of the enol ether to the more stable keto (or in this case, aldo) tautomer. learncbse.inbyjus.com

Electrochemical synthesis offers a green and reagent-free alternative for organic transformations. gre.ac.ukbeilstein-journals.org this compound can be synthesized via the direct anodic oxidation of trans-stilbene. This process, when carried out in the presence of an alcohol, can lead to the formation of this compound acetals, which can then be hydrolyzed to the desired aldehyde. nih.gov Furthermore, this compound itself is electrochemically active. Its anodic oxidation in the presence of water has been shown to produce benzophenone through an α-hydroxythis compound intermediate. researchgate.net When the electrolysis is performed in an alcohol solvent, an α-alkoxyaldehyde is formed instead. researchgate.net

Acid-Catalyzed Hydrolysis of this compound Acetals

The acid-catalyzed hydrolysis of acetals is a fundamental and reversible reaction used to deprotect and generate aldehydes and ketones from their corresponding acetals. nih.govqmul.ac.uk This process typically requires an acid catalyst and an excess of water to shift the equilibrium towards the carbonyl compound. nih.gov The general mechanism involves the protonation of an acetal (B89532) oxygen, which converts the alkoxy group into a good leaving group. nih.govqmul.ac.uk Subsequent elimination and attack by water lead to a hemiacetal intermediate, which is then further protonated and eliminates a second alcohol molecule to yield the final aldehyde or ketone. nih.gov

In the specific context of this compound, research has been conducted on the hydrolysis of its cyclic acetals, such as this compound ethylene (B1197577) glycol cyclic acetals. A study investigating the hydrolysis of various substituted this compound ethylene glycol cyclic acetals in boiling 20% aqueous hydrochloric acid revealed that the reaction yields a distribution of products, including the expected this compound and the rearranged product, Benzophenone. nih.gov The use of 20% aqueous HCl was chosen for its non-oxidative properties and its inability to form esters with reaction intermediates. nih.gov

The product distribution is influenced by both electronic and steric factors of substituents on the phenyl rings. nih.gov The conversion to benzophenone is thought to proceed through an enol ether intermediate. nih.gov It was observed that the presence of ortho substituents on the phenyl rings could sterically hinder the formation of benzophenone. nih.gov

Table 1: Product Distribution from Acid-Catalyzed Hydrolysis of a this compound Acetal nih.gov This interactive table summarizes the typical product distribution observed when a this compound ethylene glycol cyclic acetal is hydrolyzed under acidic conditions.

ProductPercentage Yield
This compoundVaries
BenzophenoneVaries
Unreacted AcetalVaries
Other ByproductsVaries

Note: The exact percentages vary considerably depending on the specific substituents on the phenyl rings and the precise hydrolysis conditions. nih.gov

Electrochemical Synthesis and Transformations

Electrochemical methods offer a green and efficient alternative for redox reactions in organic synthesis, as they replace chemical reagents with electrons and can often be performed under mild conditions. rsc.org These reactions occur at the surface of electrodes: oxidation at the anode (removal of electrons) and reduction at the cathode (addition of electrons). rsc.orgepa.gov

A study on the electrochemical reaction of this compound in an undivided cell with carbon electrodes and in the presence of cyclohexanol (B46403) demonstrated a complex and novel transformation. researchgate.net The process involves successive reactions occurring at both the anode and the cathode. researchgate.net

The proposed reaction pathway is as follows:

Anodic Oxidation : this compound (1) is first converted at the anode to an intermediate hemiacetal (2).

Elimination : The hemiacetal eliminates a molecule of cyclohexanol to form alpha-cyclohexyloxythis compound (3).

Cathodic Reduction : In a surprising and unprecedented step, the intermediate aldehyde (3) is then converted at the cathode to a benzhydryl alkyl ether (4). researchgate.net

Control experiments confirmed this dual-electrode mechanism. When the intermediate (3) was placed in the anode compartment of a divided cell, it was stable, but when placed in the cathode compartment, it was readily converted to the ether (4). researchgate.net This represents a unique example of an organic electrode reaction where a substance undergoes significant structural changes at both electrodes. researchgate.net

Biocatalytic and Hybrid Synthetic Strategies

Biocatalysis leverages the high selectivity and efficiency of enzymes for chemical synthesis. For aldehyde production, various enzyme classes are employed, offering environmentally benign routes to these valuable compounds. nih.gov

Enzyme-Mediated Synthesis of Aromatic Aldehyde Analogs

The enzymatic synthesis of aromatic aldehydes, such as phenylacetaldehyde (B1677652) and its analogs, can be achieved through several key enzyme families. These methods are gaining attention for their sustainability and high specificity. nih.govresearchgate.net

Aromatic Aldehyde Synthases (AAS): These are remarkable bifunctional enzymes that can catalyze both decarboxylation and amine-oxidation in a single step. nih.gov They directly convert aromatic amino acids into their corresponding aldehydes. For instance, an AAS from Olea europaea (olive) showed strict specificity for L-DOPA, converting it to 3,4-dihydroxyphenylacetaldehyde (B32087), the precursor to hydroxytyrosol. nih.gov Research has shown that a single amino acid residue in the enzyme's catalytic loop can determine whether it performs a simple decarboxylation or the more complex decarboxylation-deamination to produce an aldehyde. nih.gov

α-Keto Acid Decarboxylases: In engineered metabolic pathways, α-keto acid decarboxylases are crucial for converting α-keto acids (derived from amino acids) into aldehydes. researchgate.netnih.gov For example, in a one-pot cascade biocatalysis system using recombinant E. coli, L-phenylalanine is first converted to its corresponding α-keto acid, which is then decarboxylated by an α-keto acid decarboxylase (ARO10 from S. cerevisiae) to yield phenylacetaldehyde. researchgate.netnih.gov This intermediate can then be further oxidized to phenylacetic acid or reduced to 2-phenylethanol, demonstrating a modular approach to synthesizing aromatic compounds. researchgate.netnih.gov

Oxidases (Monoamine and Alcohol): Monoamine oxidases (MAOs) catalyze the irreversible oxidative deamination of primary amines to their corresponding aldehydes. nih.gov This method has been used to produce aromatic and aryl-substituted aliphatic aldehydes from their respective amines in high yields. nih.gov Additionally, alcohol oxidases can be engineered to selectively oxidize primary alcohols to aldehydes while preventing overoxidation to the carboxylic acid. nih.gov

Table 2: Key Enzyme Classes for Aromatic Aldehyde Synthesis This interactive table outlines different enzymatic approaches for the synthesis of aromatic aldehydes.

Enzyme ClassPrecursor SubstrateReaction TypeProduct Example
Aromatic Aldehyde Synthase (AAS)Aromatic Amino Acid (e.g., L-DOPA)Decarboxylation-Deamination3,4-Dihydroxyphenylacetaldehyde nih.gov
α-Keto Acid Decarboxylaseα-Keto Acid (e.g., Phenylpyruvate)DecarboxylationPhenylacetaldehyde researchgate.netnih.gov
Monoamine Oxidase (MAO)Primary Amine (e.g., Arylethylamine)Oxidative DeaminationAromatic Aldehyde nih.gov
Carboxylic Acid Reductase (CAR)Carboxylic AcidATP/NADPH-dependent ReductionAldehyde nih.gov

Aldolase Applications in Carbon-Carbon Bond Formation with Arylacetaldehydes

Aldolases are powerful biocatalysts that facilitate stereoselective carbon-carbon bond formation by catalyzing the addition of a ketone donor to an aldehyde acceptor. nih.govnih.gov This reaction can create up to two new stereocenters, making aldolases highly valuable in asymmetric synthesis. nih.govnih.gov

There are two primary classes of aldolases, distinguished by their mechanism:

Type I Aldolases: Found in animals and plants, these enzymes utilize a lysine (B10760008) residue in the active site to form a Schiff base (imine) with the donor substrate, activating it as an enamine nucleophile. nih.govacs.org

Type II Aldolases: Typically found in bacteria and fungi, these enzymes use a divalent metal cation (usually Zn²⁺) as a Lewis acid to stabilize an enolate intermediate. nih.govacs.org

A key advantage of aldolases in synthesis is their broad acceptor scope. While they are often highly specific for the donor substrate (e.g., dihydroxyacetone phosphate, pyruvate, or acetaldehyde), they frequently tolerate a wide variety of aldehydes as the electrophilic acceptor. nih.govnih.gov This tolerance extends to aromatic aldehydes and, by extension, arylacetaldehydes. For example, threonine aldolases have been successfully used to catalyze aldol (B89426) additions with substituted aromatic aldehydes, such as p-methylsulfonyl benzaldehyde (B42025), to form β-hydroxy-α-amino acids with high diastereoselectivity. nih.gov The ability of these enzymes to accept diverse aldehyde structures makes them a promising tool for the synthesis of complex molecules derived from arylacetaldehyde precursors.

Mechanistic Investigations of Diphenylacetaldehyde Reactions

Mechanistic Pathways of Acetal (B89532) Hydrolysis

The hydrolysis of acetals is a fundamental reaction in organic chemistry, typically catalyzed by acid. masterorganicchemistry.comyoutube.com This process is reversible, and driving the reaction toward the aldehyde or ketone requires an excess of water. chemistrysteps.com The generally accepted mechanism for the acid-catalyzed hydrolysis of acetals proceeds through a series of protonation and elimination steps. masterorganicchemistry.comchemistrysteps.com

The reaction initiates with the protonation of one of the alkoxy groups on the acetal, which converts it into a good leaving group (an alcohol). chemistrysteps.com The departure of the alcohol is assisted by the neighboring oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion. beilstein-journals.orgresearchgate.net This intermediate is then attacked by a water molecule to form a hemiacetal after deprotonation. The process repeats: the second alkoxy group is protonated, leaves as an alcohol, and a final deprotonation step yields the parent aldehyde or ketone. chemistrysteps.com

StepDescription
1. ProtonationOne of the -OR groups is protonated by an acid catalyst.
2. EliminationThe protonated group leaves as an alcohol (R-OH), forming a resonance-stabilized oxocarbenium ion.
3. Nucleophilic AttackA water molecule attacks the electrophilic carbon of the oxocarbenium ion.
4. DeprotonationA proton is transferred from the newly added water moiety to form a hemiacetal.
5. ReprotonationThe remaining -OR group is protonated.
6. EliminationThe second alcohol molecule is eliminated, forming a protonated aldehyde.
7. Final DeprotonationWater removes the final proton to yield the neutral aldehyde product.

The rate and outcome of acetal hydrolysis are significantly influenced by both steric and electronic factors, which affect the stability of the key oxocarbenium ion intermediate. researchgate.netresearchgate.net The formation of this cationic intermediate is often the rate-determining step of the reaction. researchgate.net

Electronic Effects: The stability of the carbocationic center in the oxocarbenium ion dictates the rate of hydrolysis. Electron-donating groups attached to the carbon backbone stabilize this positive charge, thereby accelerating the hydrolysis rate. researchgate.net In the case of diphenylacetaldehyde acetals, the two phenyl groups can stabilize the adjacent carbocation through resonance. Conversely, electron-withdrawing groups would destabilize the intermediate and slow down the reaction. The electronic properties of the alkoxy groups also play a role; electron-donating alkoxy groups can increase the rate of hydrolysis. beilstein-journals.org

Steric Effects: Steric hindrance around the acetal group can influence the approach of the acid catalyst and the subsequent steps of the reaction. While not extensively detailed for this compound specifically, general principles suggest that significant steric bulk can impact reaction kinetics. researchgate.net In the context of product distribution for unsymmetrical acetals, the protonation and departure of the leaving group can be directed by a combination of which group's departure leads to the more stable oxocarbenium ion and which group is sterically more accessible for protonation.

The central intermediate in the hydrolytic cleavage of acetals is the resonance-stabilized oxocarbenium ion. beilstein-journals.orgresearchgate.net For an acetal of this compound, the cleavage would proceed via a diphenyl-substituted oxocarbenium ion.

The pathway begins with the protonation of an alkoxy oxygen atom. This is followed by the cleavage of the corresponding C-O bond to release an alcohol molecule and form the oxocarbenium ion. This intermediate is stabilized by resonance, with the positive charge delocalized between the carbon and oxygen atoms. The presence of two phenyl groups on the adjacent carbon provides further stabilization through resonance, making this a relatively stable intermediate. A nucleophilic attack by water on this intermediate leads to a hemiacetal. Subsequent protonation of the second alkoxy group and its elimination as another molecule of alcohol results in the formation of a protonated this compound, which then loses a proton to give the final product. chemistrysteps.comresearchgate.net The stability afforded by the phenyl groups suggests that the formation of this intermediate is a key feature of the reaction pathway. researchgate.net

Electrochemical Reaction Mechanisms

Electrochemical methods provide an alternative to chemical reagents for inducing oxidation and reduction, often proceeding through unique radical and ionic intermediates. researchgate.net The electrochemical behavior of this compound and its derivatives involves both anodic and cathodic processes, which can occur successively in an undivided cell. researchgate.net

While direct cathodic cleavage of this compound is not prominently described, the cathodic cleavage of its derivatives has been observed. In a notable example, the α-alkoxythis compound intermediate, formed during the anodic oxidation of this compound in the presence of an alcohol, undergoes a subsequent cathodic reaction. researchgate.net

The anodic oxidation of this compound has been shown to yield different products depending on the reaction conditions, particularly the nucleophile present. researchgate.net

When this compound is electrolyzed in the presence of water, it undergoes anodic oxidation to yield benzophenone (B1666685). This reaction is hypothesized to proceed through a cationic intermediate that is attacked by water to form α-hydroxythis compound. This hydrated intermediate then undergoes a subsequent anodic decarbonylation to give benzophenone. The mechanism was supported by experiments using ¹⁸O-labeled water, which resulted in the incorporation of the ¹⁸O label into the benzophenone product. researchgate.net

If the electrolysis is carried out in the presence of an alcohol (e.g., cyclohexanol) instead of water, the reaction initially proceeds at the anode. The process involves the formation of an α-alkoxyaldehyde, which is more resistant to further oxidation than its hydroxy-analogue. researchgate.net This transformation occurs via an α-cyclohexyloxythis compound cyclohexanol (B46403) hemiacetal intermediate, which then eliminates cyclohexanol to afford the aldehyde. researchgate.net

ReactionElectrodeReactantConditionsProduct(s)Citation
Oxidation/DecarbonylationAnodeThis compoundPresence of H₂OBenzophenone researchgate.net
OxidationAnodeThis compoundPresence of Cyclohexanolα-Cyclohexyloxythis compound researchgate.net
DecarbonylationCathodeα-Cyclohexyloxythis compoundAcetonitrile (B52724)Benzhydryl cyclohexyl ether researchgate.net

Oxidative and Reductive Transformation Mechanisms

Beyond electrochemical methods, this compound and related structures can undergo various oxidative and reductive transformations.

The anodic oxidation of this compound to benzophenone is a clear example of an oxidative transformation that involves a decarbonylation step. researchgate.net Analogous oxidative mechanisms are observed in related compounds like 3,4-Dihydroxyphenylacetaldehyde (B32087) (DOPAL). The oxidation of DOPAL, catalyzed by enzymes or metal ions, proceeds through the formation of a highly reactive o-quinone intermediate. nih.gov This intermediate can then undergo further reactions, including intramolecular cyclization or deformylation. nih.gov While this compound lacks the catechol ring of DOPAL, the principle of oxidation at the aldehyde group or adjacent positions provides a framework for understanding its potential oxidative pathways.

Reductive transformations can also occur. The cathodic decarbonylation of the α-alkoxy derivative of this compound to form a benzhydryl ether is a key example of a reductive process. researchgate.net This reaction demonstrates that under specific electrochemical conditions, the aldehyde functional group can be cleaved.

Aerobic Oxidative Deformylation Mechanisms

Aerobic oxidative deformylation is a reaction where an aldehyde is converted into a deformylated product, often a ketone or hydrocarbon, using molecular oxygen as the oxidant. While specific studies on this compound are not prevalent, the mechanism can be inferred from studies on analogous aromatic and β-branched aldehydes catalyzed by cytochrome P450 mimics. manchester.ac.ukmdpi.com These reactions are crucial in biological systems, such as in the biosynthesis of estrogens where an aldehyde is deformylated to create an aromatic ring. manchester.ac.uk

The proposed mechanism for a catalyst like an iron-porphyrin complex, which mimics the active site of P450 enzymes, involves the following key steps:

Activation of Oxygen : The catalyst activates O₂ to form a high-valent iron-oxo species.

Hydrogen Atom Abstraction (HAT) : The catalytic cycle is often initiated by the abstraction of the aldehydic hydrogen atom from this compound by the activated catalyst. This step is frequently rate-determining, and its facility is correlated with the Cα-H bond dissociation energy of the aldehyde. mdpi.com

Radical Recombination : The resulting diphenylacetyl radical recombines with the catalyst-bound hydroxyl group to form a gem-diol intermediate.

Deformylation : This intermediate is unstable and collapses, releasing a molecule of formic acid (or its components) and yielding the corresponding ketone, dibenzyl ketone.

In some proposed pathways, particularly for other types of aldehydes, the formation of a peroxy-hemiacetal intermediate has also been suggested. manchester.ac.uk The reaction is significant for its use of atmospheric oxygen as a green oxidant. mdpi.com

Table 1: Proposed General Steps in Aerobic Oxidative Deformylation of an Aldehyde (R-CHO)

StepDescriptionIntermediate(s)Product(s)
1Catalyst ActivationActivated Catalyst (e.g., High-valent Iron-Oxo)-
2Hydrogen Atom AbstractionAcyl Radical (R-C•=O)Catalyst-H
3Radical RecombinationGem-diol intermediate-
4Collapse & Deformylation-Deformylated product + Formic Acid

Radical Pathways in Reductive Cross-Coupling

Reductive cross-coupling reactions allow for the formation of C-C bonds by coupling two different electrophiles under reductive conditions. For an aldehyde like this compound, this involves the in-situ generation of a nucleophilic species from the aldehyde, which then couples with another electrophile.

Visible-light photoredox catalysis provides a modern approach to achieve such transformations. nih.gov In a typical mechanism for the cross-coupling of an aldehyde and an imine, the following occurs:

Single Electron Transfer (SET) : A photocatalyst, excited by visible light, reduces the imine partner to a radical anion. This process inverts the typical electrophilic nature of the imine into a nucleophilic one (umpolung).

Nucleophilic Addition : This ketyl-type radical anion adds to the electrophilic carbonyl carbon of this compound.

Radical-Radical Coupling/Protonation : The resulting radical intermediate is further reduced and protonated to yield the final amino alcohol product. nih.gov

Alternatively, transition metals like nickel can catalyze the decarbonylative cross-coupling of aldehydes with organoboron compounds (a Suzuki-Miyaura type reaction). nih.gov The mechanism avoids the use of a base and relies on a hydride transfer process:

Oxidative Addition : A Ni(0) catalyst undergoes oxidative addition to the aldehydic C-H bond of this compound, forming an acylnickel(II) hydride intermediate.

Hydride Transfer : To prevent undesired reductive elimination, a ketone is used as a hydrogen acceptor. The hydride from the nickel complex is transferred to the ketone. nih.gov

Transmetalation : The resulting acylnickel(II) complex undergoes transmetalation with the organoboron reagent.

Reductive Elimination : The final cross-coupled product is released via reductive elimination, regenerating the Ni(0) catalyst.

Photocatalytic Reaction Mechanisms in Aldehyde Transformations

Photocatalysis offers powerful methods for activating aldehydes like this compound under mild conditions. The mechanisms generally fall into two categories: direct excitation of an aldehyde-derived intermediate or the use of an external photocatalyst.

One innovative strategy involves the direct photoexcitation of enamines formed from the aldehyde. acs.org

Enamine Formation : this compound reacts reversibly with a chiral secondary amine catalyst (like a prolinol derivative) to form a chiral enamine.

Photoexcitation : This transient enamine, which has a significant absorption in the visible light spectrum, can be directly excited to an electronically excited state (*enamine) by light.

Electron Transfer : The excited enamine acts as a photosensitizer, transferring an electron to a suitable coupling partner (e.g., an alkyl halide), generating a radical.

Stereoselective Alkylation : This radical then combines with the ground-state enamine, and subsequent hydrolysis releases the α-alkylated aldehyde product with high enantioselectivity, regenerating the amine catalyst. acs.org

A second general mechanism involves the synergistic merger of photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis. acs.org

Catalytic Cycles : The process involves three interconnected catalytic cycles. An iridium photocatalyst is excited by visible light. Concurrently, this compound forms an enamine with a chiral amine catalyst.

HAT and Oxidation : A thiophenol co-catalyst performs a hydrogen atom transfer (HAT) from the α-position of the enamine, generating an enaminyl radical. This radical is then oxidized by the excited photocatalyst to form a reactive iminium ion.

Radical Generation and Coupling : The reduced photocatalyst can then reduce a coupling partner (e.g., an olefin) to generate a radical, which couples with the iminium ion to form the final product after hydrolysis. acs.org

Table 2: Comparison of Photocatalytic Activation Modes for Aldehydes

MechanismKey IntermediateActivation MethodRole of Aldehyde
Direct Enamine ExcitationExcited Enamine (*enamine)Direct light absorption by the enamineForms the photosensitizing enamine
Triple Catalysis (Photoredox/Enamine/HAT)Enaminyl Radical / Iminium IonSynergistic action of three catalystsForms enamine substrate for HAT

Aldehyde-Catalyzed Reaction Mechanisms

While the section title suggests the aldehyde is the catalyst, the following subsections describe transformations of aldehydes that are catalyzed by other species, particularly amines. These are central to modern asymmetric synthesis.

Enamine and Iminium Ion Catalysis in Asymmetric Transformations

Organocatalysis using chiral primary or secondary amines is a cornerstone of asymmetric synthesis, enabling the activation of aldehydes like this compound in two distinct modes. mdpi.com

Enamine Catalysis (HOMO-Raising) : this compound reacts with a chiral secondary amine catalyst (e.g., proline) to form a nucleophilic enamine intermediate. princeton.edu This process raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, making the α-carbon nucleophilic. This enamine can then attack a wide range of electrophiles (e.g., Michael acceptors, alkyl halides) in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the α-functionalized aldehyde product. mdpi.com The stereoselectivity is governed by the chiral environment created by the catalyst.

Iminium Ion Catalysis (LUMO-Lowering) : When this compound is an α,β-unsaturated aldehyde, it can react with a chiral secondary amine to form an electrophilic iminium ion. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), activating the molecule for nucleophilic attack at the β-position. While this compound itself is not unsaturated, this mode is fundamental to aldehyde activation. For saturated aldehydes, the formation of an iminium ion can facilitate other reactions where the aldehyde acts as an electrophile.

The dual activation approach, where a bifunctional catalyst activates both the enamine and the electrophile (e.g., through hydrogen bonding), is a powerful strategy to enhance both reactivity and selectivity. nih.gov

Transient Directing Group Strategies in C-H Activation

A significant challenge in synthetic chemistry is the selective functionalization of inert C-H bonds. The aldehyde group of this compound can be used to transiently direct a metal catalyst to a specific C-H bond, typically on one of the phenyl rings. snnu.edu.cnnih.gov This strategy avoids the extra steps of installing and removing a permanent directing group. nih.gov

The general mechanism proceeds as follows:

Transient Imine Formation : this compound reversibly reacts with a catalytic amount of an amino acid or a simple amine ligand in situ. nih.gov This forms an imine, which serves as the transient directing group (TDG). snnu.edu.cn

Chelation and C-H Activation : The imine coordinates to a transition metal center (e.g., Palladium or Rhodium). This coordination positions the metal catalyst in proximity to an ortho C-H bond on one of the phenyl rings, leading to the formation of a stable five- or six-membered metallacycle intermediate via C-H cleavage. snnu.edu.cncapes.gov.br

Functionalization : This cyclometalated intermediate then reacts with a coupling partner (e.g., an aryl halide, an alkene).

Product Release and Catalyst Regeneration : After the coupling step, the product is released, and the directing group dissociates, freeing the aldehyde product and regenerating both the metal catalyst and the amine co-catalyst for the next cycle. nih.gov

This approach provides a highly step- and atom-economical method for the ortho-functionalization of the aromatic rings in this compound. snnu.edu.cn

Detailed Studies of Rearrangement Mechanisms

This compound and structurally similar aldehydes can undergo several types of rearrangement reactions, often catalyzed by acid. A key example is the isomerization to a ketone.

Studies on the closely related 2-phenylpropanal (B145474) show that it rearranges to phenyl-2-propanone under acidic conditions (e.g., sulfuric acid) or with catalysts like iron zeolite at high temperatures. sciencemadness.org By analogy, this compound is expected to rearrange to its more stable ketone isomer, 1,3-diphenyl-2-propanone (dibenzyl ketone).

The acid-catalyzed mechanism likely involves these steps:

Protonation : The aldehyde oxygen is protonated by the acid, increasing the electrophilicity of the carbonyl carbon.

Enolization : A proton is lost from the α-carbon to form an enol intermediate.

1,2-Hydride Shift (or Phenyl Shift) : While a hydride shift is plausible, in the context of diaryl systems, a 1,2-phenyl migration from the adjacent carbon to the enol carbon can occur, leading to a resonance-stabilized carbocation. However, the more direct pathway involves tautomerization.

Tautomerization : The enol intermediate tautomerizes to the more thermodynamically stable ketone. The driving force is the formation of the stable ketone carbonyl group.

Another relevant rearrangement is the Pinacol (B44631) rearrangement , which occurs with 1,2-diols. libretexts.org If this compound is first converted to 1,2-diphenyl-1,2-ethanediol (hydrobenzoin) via a reaction like pinacol coupling, this diol can then undergo an acid-catalyzed rearrangement. The mechanism involves protonation of one hydroxyl group, loss of water to form a carbocation, followed by the migration of a phenyl or hydride group from the adjacent carbon to yield a ketone. libretexts.org

Aryl Migration Phenomena in Pinacol and Related Rearrangements

The pinacol rearrangement is a classic acid-catalyzed reaction that transforms a 1,2-diol into a carbonyl compound through a 1,2-rearrangement. wikipedia.orgmasterorganicchemistry.com The mechanism is initiated by the protonation of a hydroxyl group, which then departs as a water molecule to form a carbocation. This is followed by the migration of a substituent from the adjacent carbon to the carbocation center. The driving force for this migration is the formation of a highly stable resonance-stabilized oxonium ion, which upon deprotonation yields the final ketone or aldehyde product. wikipedia.orgchemistrysteps.com

In rearrangements involving precursors to this compound, such as 1,1,2,2-tetraphenylethane-1,2-diol, the migration of a phenyl group is a key step. The stability of the intermediate carbocation and the migratory aptitude of the substituents are critical factors determining the reaction's course. Phenyl groups are particularly effective at stabilizing adjacent carbocations through resonance. wikipedia.orgchemistrysteps.com Consequently, in an unsymmetrical diol, the hydroxyl group that leaves is the one that forms the more stable carbocation. wikipedia.org

The migratory aptitude of various groups has been studied, and it generally follows the order: aryl > hydride > alkyl. wikipedia.org This preference is not solely dependent on the intrinsic ability of the group to migrate but is also influenced by the stability of the resulting product. Studies on symmetrical aromatic pinacols have shown that aryl groups with electron-donating substituents (e.g., p-alkoxy) have the highest migratory aptitudes. masterorganicchemistry.com

Computational and experimental studies have provided deeper mechanistic insights. Research on the rearrangement of specific cage diols demonstrated that the reaction proceeds through a stepwise mechanism involving a carbocation intermediate. This was supported by kinetic studies showing that diols with carbocation-stabilizing aryl substituents reacted faster. uvic.ca Furthermore, favorable π-π stacking interactions between aryl substituents can influence the ground-state geometry of the molecule, placing the migrating aryl group in an ideal position for a stereoselective rearrangement. uvic.ca

Table 1: Relative Migratory Aptitude in Pinacol Rearrangement

Migrating Group General Aptitude Ranking Notes
Aryl (e.g., Phenyl) High Stabilizes carbocation via resonance; aptitude is enhanced by electron-donating groups on the ring. wikipedia.orgmasterorganicchemistry.com
Hydride (H) Intermediate Migrates to form a more stable carbocation. wikipedia.org

Mechanistic Probes for Meinwald Rearrangement

The Meinwald rearrangement is a Lewis acid or Brønsted acid-catalyzed isomerization of an epoxide to a carbonyl compound, such as an aldehyde or a ketone. chemistrywithdrsantosh.comerowid.org This reaction is a key method for synthesizing aldehydes and ketones from readily available epoxides. For substrates like trans- and cis-stilbene (B147466) oxide, the rearrangement can exclusively yield this compound, demonstrating the reaction's synthetic utility. erowid.org

The mechanism is generally understood to proceed through the coordination of the Lewis acid to the epoxide oxygen, followed by the opening of the strained ring to form a carbocation intermediate. A subsequent 1,2-hydride or 1,2-aryl shift leads to the final carbonyl product. nih.gov The regioselectivity of the rearrangement—that is, whether an aldehyde or a ketone is formed—is highly dependent on the migratory aptitude of the epoxide substituents and the nature of the catalyst used. erowid.org For instance, the rearrangement of stilbene (B7821643) oxides using an iridium-based catalyst yields this compound (via a phenyl shift), whereas a palladium-based catalyst can lead to deoxybenzoin (B349326) (via a hydride shift), highlighting the role of the catalyst as a crucial mechanistic probe. erowid.org

Enzymatic systems provide powerful probes for understanding the Meinwald rearrangement mechanism. Styrene (B11656) oxide isomerase (SOI), an integral membrane protein, catalyzes the Meinwald rearrangement of aryl epoxides with high regio- and stereospecificity under physiological conditions. nih.govnih.gov Structural and mechanistic studies have revealed that SOI employs a ferric heme b cofactor at the active site. The Fe(III) center acts as the Lewis acid, binding to and activating the epoxide oxygen. nih.gov The enzyme's active site, featuring specific tyrosine and asparagine residues and a hydrophobic pocket, precisely orients the substrate. This positioning facilitates a stereospecific 1,2-trans-shift, explaining the enzyme's high selectivity. nih.govresearchgate.net

Table 2: Catalyst Effect on Meinwald Rearrangement of Stilbene Oxide

Catalyst Product(s) Migrating Group Reference(s)
IrCl₃·xH₂O This compound Phenyl erowid.org
Pd(OAc)₂ / PPh₃ Deoxybenzoin Hydride erowid.org

Enzymatic and Biologically Relevant Mechanisms

Substrate Specificity and Kinetic Mechanisms of Phenylacetaldehyde (B1677652) Reductase

Phenylacetaldehyde reductase (PAR) is an alcohol dehydrogenase (ADH) that catalyzes the reduction of phenylacetaldehyde to 2-phenylethanol, a valuable fragrance compound. nii.ac.jp These enzymes typically belong to the family of zinc-containing, NADPH-dependent reductases. nii.ac.jpnih.gov The substrate specificity of PAR varies significantly depending on its biological source.

PAR enzymes isolated from plants like tomato (Solanum lycopersicum) and poplar (Populus) exhibit high specificity for phenylacetaldehyde. mdpi.com In contrast, PAR from rose (Rosa x damascena) and a second isoform from tomato (LePAR2) show a broader substrate range, with moderate activity towards other aromatic aldehydes like benzaldehyde (B42025) and cinnamaldehyde, as well as some aliphatic aldehydes. nii.ac.jpmdpi.com Similarly, PAR from the bacterium Rhodococcus sp. ST-10 is noted for its broad substrate specificity, effectively reducing various aryl ketones, which makes it a useful biocatalyst for the production of chiral alcohols. nih.govnih.gov

Kinetic studies of PAR from olive (Olea europaea), designated OePAR1.1 and OePAR1.2, revealed a very high specificity for 3,4-dihydroxyphenylacetaldehyde (3,4-DHPAA), the precursor to hydroxytyrosol. These enzymes displayed typical Michaelis-Menten kinetics and a strong preference for NADPH over NADH as the reducing cofactor. mdpi.comnih.gov While direct kinetic data for the action of PAR on this compound is not prominently documented, the known preference of many PARs for specific aromatic aldehydes and the steric bulk of this compound suggest it may be a poor substrate for the more specific enzyme variants. However, enzymes with broader specificity, such as the one from Rhodococcus, might exhibit some activity. nih.gov

Table 3: Kinetic Properties of Phenylacetaldehyde Reductase (PAR) from Various Sources

Enzyme Source Substrate Kₘ Vₘₐₓ (µmol min⁻¹ mg⁻¹) Cofactor Preference Reference(s)
Olive (OePAR1.1) 3,4-DHPAA 0.6 mM 34 NADPH mdpi.comnih.gov
Olive (OePAR1.2) 3,4-DHPAA 0.8 mM 86.9 NADPH mdpi.comnih.gov
Tomato (LePAR1) Phenylacetaldehyde 32 µM Not Reported NADPH nih.gov

Strecker Degradation: Formation Pathways of Arylacetaldehydes

The Strecker degradation is a significant reaction in food chemistry and flavor formation, responsible for converting α-amino acids into aldehydes with one fewer carbon atom. wikipedia.orgfuturelearn.com This reaction is a key pathway for the formation of arylacetaldehydes, such as phenylacetaldehyde, which contributes a honey-like aroma to many foods. brewingforward.comreading.ac.uk The reaction occurs between an α-amino acid and an α-dicarbonyl compound, which can be formed from the Maillard reaction or lipid oxidation. brewingforward.comresearchgate.net

The general mechanism involves the oxidative deamination and decarboxylation of the amino acid. nih.gov It begins with the formation of an imine intermediate between the amino acid and a dicarbonyl compound, followed by decarboxylation and hydrolysis to yield the final aldehyde, ammonia (B1221849), and carbon dioxide. futurelearn.com In the context of arylacetaldehydes, the amino acid phenylalanine serves as the precursor for phenylacetaldehyde. brewingforward.comnih.gov

The efficiency of Strecker aldehyde formation is influenced by several factors. The type of dicarbonyl compound is critical; studies reacting phenylalanine with various compounds found that pyruvaldehyde was the most effective co-reactant for generating phenylacetaldehyde. acs.org The reaction conditions, particularly pH, also play a crucial role. Research on wine chemistry has shown that higher pH values lead to a greater accumulation of phenylacetaldehyde during oxidation processes. nih.gov While the formation of this compound via this pathway would require the uncommon amino acid diphenylalanine, the Strecker degradation remains the principal non-biosynthetic route for the formation of related arylacetaldehydes in various systems. researchgate.net

Table 4: Relative Efficiency of Phenylacetaldehyde Formation from Phenylalanine with Different Co-reactants

Co-reactant (α-Dicarbonyl) Relative Efficiency Note Reference(s)
Pyruvaldehyde Most Effective A small, highly reactive α-dicarbonyl compound. acs.org
3-Deoxyerythrosone High The most efficient among the 3-deoxyosones tested. acs.org
Erythrose (Aldose) High (among aldoses) Forms efficient dicarbonyl intermediates. acs.org

Aldehyde Deformylation by Cytochrome P450 Mimics

Aldehyde deformylation is a biochemical reaction catalyzed by metalloenzymes like cytochrome P450, where an aldehyde is converted to a hydrocarbon with one less carbon atom. nih.govacs.org Mechanistic investigations using biomimetic models of cytochrome P450, such as synthetic metal-dioxygen complexes, have been crucial for elucidating the potential pathways of this transformation.

Historically, a common proposal was the outer-sphere nucleophilic attack (ONA) mechanism, where the metal-bound dioxygen species attacks the electrophilic carbonyl carbon of the aldehyde. acs.org However, recent density functional theory (DFT) studies on aldehyde deformylation by copper(II)-superoxo and nonheme iron(III)-peroxo complexes have challenged this view, proposing alternative mechanisms. nih.govnih.gov

One distinct pathway is an inner-sphere mechanism that involves the initial coordination of the aldehyde to the metal center. This is followed by a homolytic cleavage of the aldehyde's C-C bond, which is the rate-determining step, and subsequent cleavage of the dioxygen O-O bond. nih.gov This mechanism avoids the high energy barrier associated with direct nucleophilic attack on the aldehyde. acs.org

Another proposed mechanism, derived from studies with nonheme iron(III)-peroxo and iron(IV)-oxo complexes, suggests an electrophilic pathway. acs.org Instead of a nucleophilic attack, the metal-oxo or metal-peroxo species acts as an electrophile, initiating the reaction by abstracting a hydrogen atom from the aldehyde's C-H bond. This hydrogen atom abstraction (HAA) mechanism was found to be preferred over both nucleophilic attack and abstraction of the weaker α-C-H atom. acs.org Experimental work with actual P450 enzymes supports a radical-based mechanism, showing that aldehyde inactivation of the enzyme proceeds via homolytic cleavage of a peroxyhemiacetal intermediate, leading to the loss of the carbonyl group and modification of the enzyme's heme cofactor. nih.gov

Table 5: Proposed Mechanisms for Aldehyde Deformylation by P450 Mimics

Mechanism Key Step Intermediate(s) Model System Reference(s)
Outer-Sphere Nucleophilic Attack (ONA) Nucleophilic attack on carbonyl carbon Peroxyhemiacetal General proposal acs.org
Inner-Sphere C-C Cleavage Homolytic cleavage of aldehyde C-C bond Coordinated aldehyde, alkyl radical Copper(II)-superoxo complexes nih.govnih.gov

Catalytic Applications and Transformations Involving Diphenylacetaldehyde

Organocatalysis with Diphenylacetaldehyde

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a complementary approach to traditional metal-based catalysts. In the context of this compound, organocatalysis is pivotal for achieving high levels of stereocontrol in asymmetric synthesis.

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, a development recognized with the 2021 Nobel Prize in Chemistry. youtube.comyoutube.com These reactions often employ chiral catalysts, such as derivatives of amino acids like proline or specifically designed imidazolidinones, to create a chiral environment that directs the formation of one enantiomer over the other. youtube.comyoutube.com

This compound, as an aromatic aldehyde, is a potential substrate for such enantioselective transformations. For instance, in the Pinder reaction, which involves the reaction between an aldehyde and an enolizable anhydride (B1165640) to form lactones with multiple chiral centers, the choice of aldehyde substrate is critical. nih.gov Research on dual chiral organocatalysts has demonstrated high diastereoselectivity and enantioselectivity with a variety of aromatic aldehydes. nih.gov These catalysts create a structured transition state through hydrogen bonding and other non-covalent interactions, effectively controlling the stereochemical outcome. youtube.comnih.gov While specific data on this compound in this exact system is not detailed, the successful application with other aromatic aldehydes suggests its suitability.

Another key transformation is the enantioselective multicomponent condensation, where chiral diols or similar organocatalysts facilitate the reaction of phenols, aldehydes, and boronates. researchgate.net This process proceeds through an ortho-quinone methide intermediate, which then undergoes a highly enantioselective addition, demonstrating the power of organocatalysis to construct complex chiral molecules from simple precursors. researchgate.net

Dual catalytic systems, where two distinct catalysts work in concert to enable a transformation not possible with either catalyst alone, represent a sophisticated area of synthesis. One prominent strategy involves merging photoredox catalysis with organocatalysis. nih.gov In this approach, a photoredox catalyst, such as Ru(bpy)₃Cl₂, is excited by light and engages in a single-electron transfer, while a chiral organocatalyst, like an imidazolidinone, activates the aldehyde substrate for an asymmetric reaction. nih.gov This synergistic approach has been successfully applied to the enantioselective α-alkylation of aldehydes. nih.gov

A different type of dual catalysis involves a single molecule that contains two distinct catalytic moieties. Research has shown the efficacy of dual chiral organocatalysts that combine a basic amine component with a Lewis acidic thiourea (B124793) group. nih.gov In reactions like the Pinder reaction, this catalyst is proposed to form a complex with both the anhydride and the aldehyde substrate simultaneously, facilitating a highly controlled intramolecular nucleophilic attack. nih.gov The enantioselectivity of these processes can be sensitive to reaction conditions, including catalyst concentration and temperature. nih.gov

The following table presents research findings for a dual organocatalyst used in the Pinder reaction with various aromatic aldehydes, illustrating the catalyst's effectiveness.

Aldehyde SubstrateDiastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reference
Benzaldehyde (B42025)>98:292 nih.gov
4-Methoxybenzaldehyde>98:291 nih.gov
4-Nitrobenzaldehyde>98:290 nih.gov
2-Naphthaldehyde>98:291 nih.gov

Photocatalysis and Photoredox Systems

Photocatalysis uses light to drive chemical reactions and has become a cornerstone of modern organic synthesis for its ability to generate reactive intermediates under exceptionally mild conditions. nih.govnih.gov

Photocatalytic Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon and carbon-halogen bonds. nih.gov The process typically involves a photocatalyst, often a ruthenium or iridium complex, that, upon excitation by light, initiates a radical chain reaction. nih.govnih.gov This reaction facilitates the addition of haloalkanes across unsaturated compounds like olefins. nih.govresearchgate.net While ATRA has a broad scope for various olefins and haloalkanes, leading to products in good to excellent yields, its application specifically involving this compound is not prominently documented in the reviewed scientific literature. nih.govresearchgate.net The primary substrates for this transformation are typically alkenes and alkynes. nih.gov

The oxidation of aldehydes to carboxylic acids is a fundamental organic transformation. Recent advancements have enabled this process using visible light, often under metal-free and aerobic conditions, presenting a greener alternative to classical methods. colab.ws Some of these protocols can proceed without any exogenous photocatalyst, base, or other additives. rsc.org The mechanism is believed to involve the light-induced formation of a radical cation from an electron-rich substrate, which then reacts with oxygen. rsc.org While the visible-light-promoted aerobic oxidation of aromatic aldehydes has been demonstrated, specific studies focusing on the oxidation of this compound under these conditions are not extensively detailed. colab.ws

Transition Metal Catalysis

Transition metals are versatile catalysts widely used in the chemical industry for their ability to facilitate a vast range of reactions, including cross-coupling, hydrogenation, and polymerization. uniurb.itnumberanalytics.com Their catalytic activity stems from their capacity to exist in multiple oxidation states and form complexes with organic substrates. numberanalytics.comnih.gov

Aldehydes are common substrates in many transition-metal-catalyzed reactions. For example, hydroformylation utilizes transition metal complexes to convert alkenes into aldehydes, while subsequent reactions can further transform the aldehyde group. Transition metal catalysts are also central to cross-coupling reactions, which have revolutionized the synthesis of pharmaceuticals and complex materials. uniurb.it However, while the principles of transition metal catalysis are well-established for a wide array of organic substrates, specific research detailing the application of these catalytic systems to this compound is not extensively covered in the surveyed literature. mdpi.commdpi.com

Rhodium-Catalyzed C-H Functionalization

Rhodium-catalyzed C-H functionalization has become a powerful strategy in organic synthesis, enabling the direct formation of new C-C or C-heteroatom bonds from ubiquitous C-H bonds. nih.gov This methodology has seen extensive development, with applications in the synthesis of complex molecules through various transformations, including asymmetric reactions. nih.govnih.gov The field has advanced significantly through catalyst design, development of new reactions, and detailed mechanistic investigations. nih.gov

While rhodium catalysis is widely used for substrates like benzamides, α,β-unsaturated imines, and arenes, rsc.orgnih.gov its specific application to the C-H functionalization of arylacetaldehydes like this compound is not as extensively documented. The general mechanism often involves a directing group guiding the rhodium catalyst to a specific C-H bond, followed by cyclometalation and subsequent reaction with a coupling partner. nih.govresearchgate.net Computational studies have been instrumental in understanding these reaction pathways, evaluating different metal catalysts, and predicting outcomes. nih.gov For instance, theoretical studies on the reaction of 2-phenyl pyridine (B92270) with diazoalkanes suggested that rhodium catalysts were well-suited for the C-H functionalization, a finding that helped in the rapid identification of suitable experimental conditions. nih.gov

Given the precedent for C-H functionalization on a wide array of aromatic and unsaturated systems, the principles of rhodium catalysis hold potential for the targeted modification of the phenyl rings in this compound, provided a suitable directing strategy is employed.

Heterogeneous Metal Oxide Catalysis for Arylacetaldehyde Synthesis

Heterogeneous catalysis using metal oxides is a cornerstone of industrial chemistry, particularly for selective oxidation reactions. academie-sciences.fr These solid catalysts, which can be active phases or supports, are valued for their specific surface coordination environments, redox properties, and the defined oxidation states of their surface cations. academie-sciences.frnih.gov One of the key mechanisms governing these reactions is the Mars-van Krevelen mechanism, where the substrate is oxidized by lattice oxygen from the catalyst, and the resulting reduced catalyst is then re-oxidized by gaseous oxygen. academie-sciences.fr

A specific application relevant to this compound is its synthesis by passing a mixture of diphenylacetic acid and formic acid over thorium oxide on a pumice support at high temperatures (450 °C). This process demonstrates the utility of metal oxides in facilitating complex chemical transformations for arylacetaldehyde synthesis. The design of such supported metal oxide catalysts is a molecular-level endeavor, where factors like the choice of oxide support and the surface coverage of the active metal oxide significantly influence reactivity. lehigh.edu

ReactionCatalystSupportTemperatureRef.
Diphenylacetic acid + Formic acid → this compoundThorium oxidePumice450 °C researchgate.net

Biocatalytic Systems

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nobelprize.org Enzymes, operating under mild conditions in aqueous environments, can perform complex transformations with high chemo-, regio-, and stereoselectivity.

Engineered Enzymes for Arylacetaldehyde Conversion

The field of directed evolution has revolutionized protein engineering, allowing scientists to tailor enzymes for new substrates and novel reactions. nobelprize.orgwikipedia.orgyoutube.com This process mimics natural selection in the laboratory, involving iterative rounds of gene mutagenesis, expression, and screening to identify variants with desired properties. nobelprize.orgcaltech.edu

This approach has been successfully used to create designer enzymes for various transformations. For example, by introducing an unnatural amino acid, p-aminophenylalanine, into a protein scaffold, a designer enzyme was created that could promote hydrazone formation from aldehyde substrates. nih.gov Subsequent rounds of directed evolution boosted the enzyme's turnover frequency by nearly 100-fold. nih.gov This demonstrates that enzymes can be engineered and optimized to convert arylacetaldehydes into other valuable chemical entities, such as by forming new C-N bonds. The process involves identifying a starting protein, diversifying its genetic code, and then screening the resulting variants to find those with improved activity for the target transformation. caltech.edu

Green Biocatalytic Oxidations in Arylacetaldehyde Synthesis

Biocatalytic oxidations are particularly attractive from a green chemistry perspective. They often utilize molecular oxygen from the air as the ultimate oxidant, producing water or hydrogen peroxide as the only byproduct, thus avoiding the need for stoichiometric, often hazardous, chemical oxidants. These enzymatic reactions are highly selective, reducing the formation of unwanted side products and simplifying purification.

Aldehyde oxidases (AOXs), for example, are enzymes that catalyze the oxidation of aldehydes into their corresponding carboxylic acids, using water as the source of the oxygen atom that is incorporated into the product. wikipedia.org This transformation is a key metabolic process for a wide range of aldehydes. wikipedia.orgdrugbank.com The use of such enzymes aligns with the principles of green chemistry by offering an environmentally benign pathway for the synthesis and transformation of arylacetaldehydes.

Enzyme Evolution and Substrate Specificity Studies with Arylacetaldehydes

Aldehyde oxidases (AOXs) are a group of molybdo-flavoenzymes with broad substrate specificity, capable of oxidizing various aldehydes and aromatic N-heterocycles. researchgate.netresearchgate.net These enzymes play a significant role in the metabolism of drugs and xenobiotics. wikipedia.orgresearchgate.net The two primary reaction types catalyzed by AOXs are the oxidation of aldehydes to carboxylic acids and the hydroxylation of heterocycles. nih.gov

The complement of AOX genes varies significantly between species. For instance, humans possess a single active AOX gene (AOX1), whereas rodents have four distinct genes (Aox1-4), each encoding an enzyme with different functional properties. wikipedia.orgnih.gov This evolutionary divergence has led to enzymes with different substrate specificities. Studies combining protein crystallography, kinetic analysis, and molecular docking have provided deep insights into the structural basis for the broad substrate specificity of these enzymes. researchgate.net For example, the crystal structure of mouse liver aldehyde oxidase 3 (mAOX3) has been solved, revealing key features of the active site that rationalize differences in substrate and inhibitor specificities when compared to related enzymes like xanthine (B1682287) oxidoreductase. researchgate.net Such studies are crucial for understanding how arylacetaldehydes and other substrates are recognized and transformed by these important enzymes.

Enzyme FamilyKey FunctionSubstrate ClassRelevance to Arylacetaldehydes
Aldehyde Oxidases (AOXs)OxidationAldehydes, HeterocyclesConversion to carboxylic acids (e.g., Diphenylacetic acid)
Engineered MetalloenzymesVarious (e.g., C-N bond formation)AldehydesConversion to imines, hydrazones, etc.

Acid-Catalyzed and Solid-Acid Processes

Acid catalysis is a fundamental tool in organic chemistry for manipulating carbonyl compounds, including aldehydes. This compound can be synthesized and transformed through various acid-catalyzed reactions.

Historically, this compound has been prepared via the isomerization of 1,2-dihydroxy-1,2-diphenylethane, a reaction catalyzed by mineral acids like sulfuric acid or organic acids such as oxalic acid. Another route involves the reaction of 2,2-dipheny1-2-hydroxyethyl ether with sulfuric acid.

Starting MaterialAcid CatalystProductRef.
1,2-dihydroxy-1,2-diphenylethaneSulfuric acid or Oxalic acidThis compound researchgate.net
2,2-dipheny1-2-hydroxyethyl etherSulfuric acidThis compound researchgate.net

Beyond its synthesis, the aldehyde group of this compound is susceptible to classic acid-catalyzed reactions. In the presence of an alcohol and an acid catalyst, it can form a hemiacetal, which can then react with a second molecule of alcohol to form a stable acetal (B89532). This process is often used as a method for protecting the aldehyde functional group during multi-step syntheses.

To overcome issues associated with corrosive and difficult-to-remove mineral acids, solid-acid catalysts have been developed as environmentally friendlier alternatives. iupac.orgoru.edu These heterogeneous catalysts, such as sulfonated polymers (e.g., Amberlyst-15), zeolites, or functionalized mesoporous silicas, can facilitate reactions like esterification and acetalization. iupac.orgoru.edursc.org They offer advantages in terms of easy separation from the reaction mixture, potential for regeneration and reuse, and reduced waste generation. oru.edumdpi.com For instance, a solid acid catalyst comprising metallic oxides and boric/phosphorus oxides has been developed for condensation reactions involving carbonyl compounds. google.com

Heterogeneous Acid Catalysis for Acetalization and Isomerization

The use of solid, or heterogeneous, acid catalysts offers significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. These benefits are particularly relevant in the acetalization and isomerization of aldehydes like this compound.

Acetalization is a common strategy for the protection of aldehyde functional groups. In the context of this compound, this reaction involves the treatment of the aldehyde with an alcohol or a diol in the presence of an acid catalyst to form an acetal. Heterogeneous catalysts such as acid-treated montmorillonite (B579905) clays (B1170129) and heteropolyacids have demonstrated efficacy in this type of transformation. rsc.orgresearchgate.net For instance, acid-modified montmorillonite K-10 has been successfully employed in the acetalization of other aldehydes, achieving high conversion rates. rsc.org The acidity and structural properties of these solid acids play a crucial role in their catalytic activity.

Isomerization reactions of molecules containing carbon-carbon double bonds can also be effectively catalyzed by heterogeneous acids. While direct studies on the isomerization of a molecule with the specific structure of this compound are not prevalent in the reviewed literature, the principles of acid-catalyzed isomerization are well-established for other aldehydes and alkenes. researchgate.netnih.gov These reactions typically proceed through carbocationic intermediates, and the nature of the acid sites on the catalyst surface influences the reaction pathway and product selectivity. For example, zeolites and ion-exchange resins are known to catalyze the isomerization of various organic compounds. researchgate.net

Catalyst TypeReactionKey Findings
Acid-Modified Montmorillonite K-10AcetalizationHigh conversion of aldehydes at room temperature. rsc.org
HeteropolyacidsAcetalizationEfficient and recyclable catalysts for the formation of acetals. researchgate.net
Zeolites (e.g., ZSM-5)IsomerizationThe density of strong acid sites influences isomerization reactions. researchgate.net
Ion-Exchange ResinsIsomerizationEffective for the isomerization of alkenes. nih.gov

Mechanistic Insights from Lignin (B12514952) Depolymerization Models

Lignin, a complex aromatic biopolymer, is a major component of lignocellulosic biomass. Its depolymerization into valuable aromatic chemicals is a key focus of biorefinery research. Due to the intricate and irregular structure of native lignin, simpler model compounds that represent the various linkages within the polymer are often used to study the mechanisms of depolymerization. This compound, with its diaryl structure, can serve as a conceptual model for certain substructures within the complex lignin polymer, particularly after initial bond cleavage events.

Studies on lignin model compounds, especially those containing β-O-4 ether linkages, have provided significant mechanistic insights into acid-catalyzed depolymerization processes. rsc.orgresearchgate.net Research has shown that acidic conditions facilitate the cleavage of these critical ether bonds. rsc.org The initial step in these reactions is often the protonation of a hydroxyl group, followed by dehydration to form a carbocation intermediate. This intermediate can then undergo various reactions, including further cleavage of the polymer chain.

The investigation of lignin model compounds in acidic ionic liquids has revealed that the rate of ether bond cleavage is directly related to the acidity of the medium. rsc.org The dehydration of the model compound has been identified as the rate-determining step in these reactions, following an E1 dehydration mechanism. rsc.org These findings from model systems are crucial for understanding the complex degradation pathways of lignin itself and for designing more efficient catalysts and processes for its conversion into valuable chemicals. The study of char formation during lignin depolymerization also utilizes model compounds to understand the condensation reactions that can occur between depolymerized fragments. researchgate.netnih.gov

Research FocusKey Mechanistic InsightRelevance to Lignin Depolymerization
Acid-Catalyzed Cleavage of β-O-4 LinkagesThe rate of ether cleavage increases with acidity; the initial dehydration of the model compound is the rate-determining step. rsc.orgProvides a fundamental understanding of the primary depolymerization pathway.
Char FormationNew methylene (B1212753) bridges can form between benzene (B151609) rings in lignin, leading to recalcitrant char. nih.govHelps in developing strategies to minimize the formation of undesirable solid residues.
Role of Acidic Ionic LiquidsFacilitate more rapid cleavage of β-O-4 ether linkages compared to aqueous media, even under less acidic conditions. rsc.orgresearchgate.netOffers a promising and more efficient medium for lignin processing.

Derivatives, Functionalization, and Advanced Synthetic Utility of Diphenylacetaldehyde

Synthesis and Reactivity of Substituted Diarylethanal Derivatives

The synthesis of substituted diarylethanal derivatives, where one or both phenyl rings are functionalized, allows for the fine-tuning of the molecule's properties and reactivity. A notable example of the reactivity of these compounds is the Lewis acid-mediated synthesis of substituted 9H-dibenzo[3,4:6,7]-cyclohepta[1,2-a]naphthalenes from phenylacetaldehydes and ortho-alkynyl benzyl (B1604629) alcohols. This reaction proceeds in moderate to good yields and is highly regioselective, involving an electrophilic addition followed by a double Friedel–Crafts reaction to create complex, seven-membered carbocyclic structures. rsc.org These carbocycles are significant as they are found in various biologically active molecules and are challenging to synthesize due to their inherent instability. rsc.org

The reactivity of the aldehyde group in diarylethanals is central to their synthetic utility. For instance, they can undergo condensation reactions with various nucleophiles. A series of diphenylamine (B1679370) (DPA) derivatives have been prepared by reacting 2-hydrazino-N,N-diphenylacetamide with various aromatic aldehydes in the presence of glacial acetic acid in methanol. nih.gov This highlights the general reactivity of aldehydes in forming new carbon-nitrogen bonds.

Furthermore, the reactivity of the α-protons in diarylethanal derivatives can be exploited. While not directly involving diphenylacetaldehyde, the synthesis of unsymmetrical distyryl ketones demonstrates the reactivity of related systems where the ketone core possesses two different substituted styryl groups. rsc.org This suggests that the α-protons of substituted diarylethanals could be similarly involved in various condensation and alkylation reactions.

α-Hydroxydiarylacetaldehydes: Synthesis and Transformations

α-Hydroxydiarylacetaldehydes are valuable synthetic intermediates, though their direct synthesis can be challenging. While specific methods for the synthesis of 2-hydroxy-2,2-diphenylacetaldehyde are not extensively documented in readily available literature, its existence is noted in chemical databases. chemsynthesis.com General methods for the synthesis of related α-hydroxy ketones and aldehydes can provide insight into potential synthetic routes. For example, the oxidation of terminal olefins with potassium permanganate (B83412) can yield α-hydroxy ketones. organic-chemistry.org Another approach involves the direct ketohydroxylation of 1-aryl-1-alkenes using hydrogen peroxide catalyzed by 12-tungstophosphoric acid/cetylpyridinium chloride system to produce acyloins (α-hydroxy ketones) with high regioselectivity. organic-chemistry.org

The transformation of these α-hydroxy carbonyl compounds is a key aspect of their synthetic utility. For instance, α-hydroxy ketones can be further oxidized to α,β-diketones or reduced to vicinal diols. The biocatalytic synthesis of enantiopure α-hydroxy ketones and vicinal diols is of particular interest due to the broad applications of these chiral building blocks in fine chemical synthesis. organic-chemistry.org

The synthesis of α-hydroxy carboxylic acids, esters, and amides from aldehydes provides another avenue for the transformation of α-hydroxydiarylacetaldehydes. A one-pot synthesis of α-hydroxy acids from aldehydes can be achieved using PhMe2SiLi and CO2, tolerating a variety of substituents. organic-chemistry.org Additionally, α-acetoxy esters or amides can be synthesized directly from aldehydes in a one-pot homologation using a masked acyl cyanide reagent. organic-chemistry.org

Adduct Formation and Oxime Chemistry

The aldehyde functionality of this compound is prone to nucleophilic attack, leading to the formation of various adducts. The characterization and, in some cases, trapping of these intermediates provide crucial mechanistic insights into its reactions.

Trapping Mechanisms and Adduct Characterization

The trapping of reactive intermediates is a powerful tool for elucidating reaction mechanisms. csbsju.edu While specific studies on trapping this compound adducts are not prevalent, general principles of intermediate trapping can be applied. Methods like matrix isolation can arrest an intermediate for direct structural confirmation. csbsju.edu In cases where intermediates are too short-lived for direct detection, they can sometimes be trapped by reacting with another molecule to form a more stable, characterizable adduct. csbsju.edu The presence of such a trapped structure provides strong evidence for the existence of the transient intermediate. csbsju.edu For instance, the existence of radical intermediates can be inferred by the retarding effect of radical scavengers like thiols or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). csbsju.edu

In the context of macromolecular reactions, time-resolved crystallography allows for the study of discrete structural species formed during a reaction. nih.gov This involves initiating the reaction within a crystal and accumulating a specific intermediate for structural analysis. nih.gov A notable example is the chemical trapping and isolation of a derivative of a reaction intermediate in the reaction catalyzed by flavin-dependent thymidylate synthase (FDTS), which was not covalently bound to the enzyme. nih.gov This was achieved through rapid acid-quenching experiments. nih.gov

Electrocatalytic Synthesis of Aldehyde Oximes

The conversion of aldehydes to oximes is a fundamental transformation in organic chemistry. Oximes are versatile intermediates used in the synthesis of various nitrogen-containing compounds. byjus.com While traditional methods for oxime synthesis exist, electrocatalytic methods offer a green and efficient alternative.

An electrochemical protocol has been developed for the generation of carbonyl compounds from oximes via electrooxidative deoximation, a process that avoids the use of strong acids or chemical oxidants. learncbse.in This highlights the reversible nature of oxime formation.

Strategic Use as a Precursor in Complex Molecule Synthesis

This compound serves as a valuable precursor for the synthesis of more elaborate molecular structures, including diarylated ketones and benzophenones.

Formation of Diarylated Ketones and Benzophenones

The synthesis of unsymmetrical diaryl ketones can be achieved through various modern catalytic methods. The Fukuyama coupling, which involves the reaction of thioesters with organozinc reagents, can be performed phosphine-free using a simple Pd(dba)2 catalyst to produce diaryl ketones in good yields. rsc.org Another strategy involves a palladium-catalyzed carbonylative Suzuki-Miyaura reaction, where carbon monoxide surrogates are used to avoid handling the toxic gas directly. researchgate.netrsc.org

The synthesis of benzophenone (B1666685) derivatives is also of significant interest due to their presence in many biologically active compounds. nih.govnih.govmdpi.comresearchgate.net A common method for their preparation is the Friedel-Crafts acylation of an aromatic ring with a substituted benzoyl chloride. mdpi.com For instance, substituted hydroxy benzophenones can be synthesized via the Fries rearrangement of substituted phenyl benzoates in excellent yield. nih.gov These can be further functionalized, for example, by benzoylation to yield benzoyloxy benzophenones. nih.gov Another approach involves the oxidation of diarylmethanol derivatives. For example, diphenylmethanol (B121723) acetate (B1210297) can be oxidized to benzophenone using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of water. patsnap.com

While direct synthetic routes from this compound to these ketones are not extensively reported, the existing methods for ketone synthesis from other precursors suggest potential pathways. For example, the oxidation of a secondary alcohol derived from the reduction of this compound could, in principle, yield a ketone, though this would lead to dibenzyl ketone rather than a diaryl ketone with the carbonyl group directly attached to the aromatic rings. The development of catalytic methods to directly convert the aldehyde functionality of this compound into a ketone by introducing an aryl group would be a valuable synthetic transformation.

Synthesis of Axially Chiral Dialdehydes

The synthesis of axially chiral dialdehydes from this compound is a multi-step process that hinges on the initial construction of a biaryl scaffold, followed by functionalization and subsequent atroposelective desymmetrization. While a direct conversion is not documented, established synthetic organic methodologies provide a plausible pathway.

The initial and crucial step involves the formation of a biaryl compound. This can be theoretically achieved through modern cross-coupling reactions. One potential strategy involves the conversion of this compound into a suitable precursor for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. For instance, functionalization of one of the phenyl rings to introduce a halide (e.g., bromine or iodine) or a boronic acid group would enable its participation in such reactions. The subsequent coupling with an appropriately substituted aryl partner would yield the desired biaryl skeleton.

Once the central biaryl structure is in place, the next stage is the introduction of two aldehyde functionalities to create a prochiral dialdehyde. This can be accomplished through various standard transformations, such as the formylation of the aromatic rings or the oxidation of precursor methyl groups, which would have been incorporated in the initial biaryl synthesis.

The final and key step to achieve axial chirality is the atroposelective desymmetrization of the prochiral dialdehyde. This process selectively converts one of the two chemically equivalent aldehyde groups into a different functional group, thereby inducing chirality. While specific examples starting from a this compound-derived biaryl are not prevalent in the literature, the principle of desymmetrizing biaryl dialdehydes is an established strategy in asymmetric synthesis.

Table 1: Proposed General Reaction Scheme for Axially Chiral Dialdehyde Synthesis

StepTransformationReagents and Conditions (Illustrative)Product Type
1Biaryl Formation (e.g., Suzuki-Miyaura Coupling)Aryl halide, Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water)Biaryl Compound
2Dialdehyde Formation (e.g., Formylation)Formylating agent (e.g., POCl₃/DMF), Lewis acidProchiral Dialdehyde
3Atroposelective DesymmetrizationChiral catalyst/reagentAxially Chiral Dialdehyde

Synthesis of Nitrogen-Containing Heterocycles (e.g., Imidazoles)

This compound is a valuable starting material for the synthesis of nitrogen-containing heterocycles, most notably imidazoles. The primary route for this transformation is the Radziszewski imidazole (B134444) synthesis, which is a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia source like ammonium (B1175870) acetate. wikipedia.orgijprajournal.comdbpedia.org this compound can be utilized in this reaction in two distinct ways.

Pathway 1: this compound as the Aldehyde Component

In the first approach, this compound itself can act as the aldehyde component in the Radziszewski reaction. Here, it would be condensed with a 1,2-dicarbonyl compound, such as benzil (B1666583), and ammonium acetate. This reaction would lead to the formation of a tri-substituted imidazole where one of the substituents at the 2-position is a diphenylmethyl group. The general reaction involves heating the three components in a suitable solvent, often glacial acetic acid. capes.gov.brresearchgate.net

Pathway 2: this compound as a Precursor to the 1,2-Dicarbonyl Component

Alternatively, this compound can be oxidized to form benzil, which is a 1,2-dicarbonyl compound. This oxidation can be achieved using various oxidizing agents. The resulting benzil can then participate in a subsequent Radziszewski synthesis with a different aldehyde and ammonium acetate to yield a 2,4,5-trisubstituted imidazole. This two-step approach allows for greater diversity in the final imidazole structure. For example, the reaction of benzil (derived from this compound) with benzaldehyde (B42025) and ammonium acetate yields the well-known 2,4,5-triphenylimidazole. slideshare.net

Table 2: Synthesis of 2-Substituted-4,5-diphenylimidazoles via Radziszewski Reaction

1,2-DicarbonylAldehydeAmmonia SourceSolventConditionsProduct
BenzilSubstituted AldehydeAmmonium AcetateGlacial Acetic Acid80-100 °C, 1-4 h2-Substituted-4,5-diphenylimidazole
BenzilBenzaldehydeAmmonium AcetateGlacial Acetic AcidReflux2,4,5-Triphenylimidazole

Theoretical and Computational Studies on Diphenylacetaldehyde

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic molecules. purdue.edu It offers a balance between accuracy and computational cost, making it suitable for investigating complex reaction mechanisms. nih.govnih.gov

DFT calculations are instrumental in mapping the potential energy surface (PES) of a chemical reaction. This process involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. numberanalytics.com A transition state is the highest energy point on the reaction pathway, and its structure and energy determine the activation energy of the reaction. numberanalytics.comgithub.iowikipedia.org

For a molecule like Diphenylacetaldehyde, DFT could be used to explore various reactions, such as its oxidation to diphenylacetic acid or its reduction to 2,2-diphenylethanol. The process would involve:

Geometry Optimization: Calculating the lowest energy structures for the reactant (this compound) and the expected products.

Transition State Search: Locating the first-order saddle point on the PES connecting reactants and products. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) or the Berny optimization algorithm are commonly used. sigmaaldrich.com The successful location of a transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis. nih.govpeerj.com

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the reaction path downhill from the transition state to ensure it connects the intended reactants and products. nih.gov

A theoretical study on the related hydrogenation of diphenylacetylene (B1204595) to stilbene (B7821643) and then to diphenylethane using DFT illustrates this process. The study mapped out the two-stage reaction, identifying the transition states for each hydrogen addition step and calculating the corresponding energy barriers. scielo.br A similar approach for this compound would provide a detailed, step-by-step mechanism and the energy profile for its reactions.

Table 1: Hypothetical Energy Profile Data for this compound Oxidation (Note: This table is illustrative of data that would be generated from a DFT study. Specific values require dedicated computation.)

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantThis compound + Oxidant0.0
TS1Transition State for first step+15.2
IntermediateReaction Intermediate+2.5
TS2Transition State for second step+10.8
ProductDiphenylacetic acid-25.0

The reactivity of an aldehyde is largely governed by the electronic properties of its carbonyl group. DFT calculations can provide a detailed picture of the molecular orbitals (MOs) and the distribution of electron density. researchgate.net

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges. nih.gov In this compound, the carbonyl carbon is expected to have a significant positive partial charge, making it electrophilic, while the oxygen atom will have a negative partial charge. This charge polarization is fundamental to its reactivity. DFT can precisely quantify this charge distribution and how it is influenced by the two phenyl groups. researchgate.netyoutube.com Studies on related phenyl-substituted compounds have successfully used DFT to correlate calculated charge distributions and FMO energies with observed reactivity. nih.gov

Many reactions are performed in solution, where the solvent can significantly influence reaction rates and equilibria. ucsb.edu Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous dielectric medium. scielo.org.mxrsc.org This model creates a cavity around the solute molecule and calculates the electrostatic interactions. researchgate.netyoutube.com

For a polar molecule like this compound, moving from the gas phase to a polar solvent is expected to stabilize the ground state. The effect on transition states can be more complex; if the transition state is more polar than the reactants, a polar solvent will lower the activation energy, accelerating the reaction. ucsb.edu DFT calculations incorporating a PCM can predict these solvatochromic shifts and changes in reaction energy barriers, providing more realistic results that can be compared with experimental data gathered in solution. rsc.orgyoutube.com

Molecular Dynamics (MD) Simulations and Conformational Analysis

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. youtube.comnih.gov An MD simulation solves Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and changes shape over time. mdpi.com

For this compound, the key degree of freedom is the rotation around the C-C single bonds, particularly the bond between the carbonyl carbon and the alpha-carbon. A 1971 NMR study on substituted phenylacetaldehydes provided experimental evidence for the conformational preferences of these molecules. msu.edu The study analyzed vicinal spin-spin coupling constants to determine the relative populations of different rotamers.

MD simulations could build upon this by:

Exploring the conformational landscape to identify all stable and metastable conformers.

Simulating the dynamics of interconversion between different conformers.

Calculating the free energy differences between conformers to predict their relative populations, which can be compared with NMR data. msu.edu

Investigating how the solvent environment influences conformational preferences.

Enhanced sampling MD techniques, such as metadynamics, can be particularly useful for overcoming energy barriers and exploring the full conformational space more efficiently. rsc.org

Quantum Chemical Characterization of Intermediates and Transition States

The precise characterization of transient species like reaction intermediates and transition states is a major strength of quantum chemistry. numberanalytics.comnih.gov Once a stationary point is located on the potential energy surface using a method like DFT, its properties can be analyzed in detail.

For a reaction involving this compound, this would involve:

Structural Analysis: Determining the bond lengths and angles of the transition state structure. For example, in a nucleophilic addition to the carbonyl, the calculation would show the partially formed bond between the nucleophile and the carbonyl carbon and the partially broken C=O double bond.

Vibrational Frequency Analysis: As mentioned, a transition state is characterized by one unique imaginary frequency corresponding to the motion along the reaction coordinate. github.io This analysis confirms the nature of the transition state and is also used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Thermodynamic Properties: From the calculated energies and vibrational frequencies, it is possible to compute the standard enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), which are crucial for understanding reaction kinetics. wikipedia.org

Table 2: Example Vibrational Frequency Data for a Transition State (Note: This table is illustrative. A real calculation would produce a full frequency list.)

ModeFrequency (cm⁻¹)Description
1i1750C-Nu bond formation / C=O stretch (Reaction Coordinate)
2250Phenyl group rock
31250C-H bend
43100C-H stretch

Enzyme-Substrate Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. arabjchem.org This method is crucial in drug discovery and for understanding enzyme mechanisms. rsc.orgmdpi.com

The enzyme Phenylacetaldehyde (B1677652) Dehydrogenase (PADH) catalyzes the oxidation of the related molecule phenylacetaldehyde to phenylacetic acid. nih.gov A study on PADH from Pseudomonas putida identified a substrate channel lined with aromatic amino acids (Phe170, Phe295, Phe466, and Trp177) that are proposed to bind the phenyl ring of the substrate via π-stacking interactions, positioning it correctly for catalysis by Cys301. nih.gov

A molecular docking study of this compound with PADH could be performed to:

Predict the binding pose of this compound within the enzyme's active site.

Calculate a docking score, which is an estimate of the binding affinity. Lower scores typically indicate better binding. github.ionih.gov

Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between this compound and the amino acid residues of the enzyme. mdpi.com

Compare its binding mode and affinity to that of the natural substrate, phenylacetaldehyde, to predict whether it could also be a substrate or an inhibitor for this enzyme.

Table 3: Example Docking Results for Aldehydes with Phenylacetaldehyde Dehydrogenase (Note: This table is illustrative and based on findings from related systems. github.ionih.gov)

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Phenylacetaldehyde-7.5Cys301, Phe170, Trp177
This compound -9.2Cys301, Phe170, Phe295, Phe466
Isoniazid (Control)-14.6(Varies with target protein)

Tautomerism and Hydration Equilibrium Constant Determinations

The study of the tautomeric and hydration equilibria of this compound provides significant insights into the reactivity and stability of this sterically hindered aldehyde. Research has focused on determining the equilibrium constants for the keto-enol tautomerism and the hydration of the aldehyde group, offering a quantitative understanding of these processes in aqueous solutions.

Keto-Enol Tautomerism

This compound exists in equilibrium with its corresponding enol form. The keto-enol tautomerization is a fundamental process for carbonyl compounds, though the equilibrium generally favors the keto form for simple aldehydes and ketones. masterorganicchemistry.comlibretexts.org However, the structural features of a molecule can influence the stability of the enol tautomer. chemistrysteps.com

In the case of this compound, the equilibrium between the keto and enol forms has been quantitatively determined. The equilibrium constant for enolization, KE, which represents the ratio of the enol form to the keto form at equilibrium, has been established.

Table 1: Keto-Enol Equilibrium Constant for this compound

Equilibrium Constant Value

Source: Journal of the American Chemical Society acs.org

This pKE value corresponds to an equilibrium constant (KE) of 3.16 x 10-5, indicating that the keto form is significantly more stable and predominant at equilibrium compared to the enol form.

Hydration Equilibrium

In aqueous solutions, aldehydes can undergo nucleophilic addition of water to the carbonyl group to form a geminal-diol, also known as a hydrate (B1144303). libretexts.org This is a reversible process, and the position of the equilibrium is described by the hydration equilibrium constant, Khyd.

For this compound, the hydration equilibrium has also been a subject of detailed investigation. The steric hindrance imposed by the two phenyl groups influences the extent of hydration.

Table 2: Hydration Equilibrium Constant for this compound

Equilibrium Constant Value

Source: Journal of the American Chemical Society acs.org

The pKhyd value of 1.80 corresponds to a Khyd of 0.0158. This indicates that the equilibrium favors the unhydrated aldehyde form over the gem-diol hydrate in aqueous solution. The research highlights that both the keto-enol tautomerism and hydration equilibria are important aspects of the chemistry of this compound in solution. acs.org

Advanced Research Applications of Diphenylacetaldehyde

Interplay with Biological Systems

Diphenylacetaldehyde belongs to the class of aromatic aldehydes that are significant contributors to the flavor and aroma profiles of various natural products. The biosynthesis of such aromatic volatiles in plants, particularly those derived from the amino acid phenylalanine, provides a framework for understanding the potential origins and roles of related compounds. In plants, the synthesis of aromatic volatiles often involves enzymes that can act on multiple substrates to produce a diverse array of compounds. nih.gov

The biosynthesis of C6-C2 aromatic compounds, such as 2-phenylacetaldehyde, is a key pathway in the development of flavor in fruits like tomatoes. pnas.orgresearchgate.net This process typically begins with the amino acid L-phenylalanine. In tomatoes, for instance, the major pathway involves the decarboxylation of phenylalanine by aromatic amino acid decarboxylases (AADC) to form phenethylamine (B48288). pnas.org This intermediate is then likely converted to 2-phenylacetaldehyde by an amine oxidase, dehydrogenase, or transaminase. pnas.org This 2-phenylacetaldehyde is a crucial flavor volatile itself and also a precursor to 2-phenylethanol, another important aroma compound, via the action of phenylacetaldehyde (B1677652) reductase (PAR). pnas.orgresearchgate.net

In tea plants (Camellia sinensis), the production of phenylacetaldehyde is influenced by environmental factors such as light. oup.com Its biosynthesis is induced in darkness and inhibited by light, a process linked to the expression of the aromatic amino acid aminotransferase 1 (CsAAAT1) gene. oup.com This highlights the regulated nature of aromatic volatile synthesis in response to external stimuli. While direct biosynthetic pathways for this compound in plants are not as extensively documented as for its simpler analog, phenylacetaldehyde, the enzymatic machinery responsible for producing aromatic volatiles from phenylalanine demonstrates a capacity for generating a variety of related structures. The enzymes in these pathways often belong to large families capable of modifying various substrates, which contributes to the chemical diversity of plant volatiles. nih.gov

Table 1: Key Enzymes and Intermediates in Phenylalanine-Derived Volatile Biosynthesis

Precursor Key Enzyme(s) Intermediate(s) Final Product(s) Plant Example
L-Phenylalanine Aromatic Amino Acid Decarboxylase (AADC) Phenethylamine 2-Phenylacetaldehyde Tomato (Solanum lycopersicum) pnas.org
2-Phenylacetaldehyde Phenylacetaldehyde Reductase (PAR) - 2-Phenylethanol Tomato (Solanum lycopersicum) researchgate.net

The substrate specificity of enzymes involved in the biosynthesis of aromatic compounds is a critical factor determining the final volatile profile. Aromatic amino acid decarboxylases (AAADs), for example, are a diverse group of enzymes that catalyze key steps in the synthesis of alkaloids, neurotransmitters, and aromatic volatiles. nih.gov Understanding what governs their preference for certain substrates (e.g., tyrosine vs. tryptophan) is crucial. Structural studies on enzymes like tyrosine decarboxylase (TyDC) from Papaver somniferum have revealed that specific residues within the active site are key determinants of substrate selectivity. nih.gov For instance, a single amino acid change can switch the preference of an AAAD from a phenolic substrate to an indolic one. nih.gov This inherent plasticity makes these enzymes prime candidates for protein engineering.

Directed evolution is a powerful laboratory technique that mimics natural selection to engineer enzymes with desired properties, such as altered substrate specificity, enhanced activity, or the ability to catalyze entirely new reactions. nih.govnobelprize.org The process involves iterative rounds of gene mutation, expression, and screening for the desired function. nobelprize.org This approach allows scientists to tailor enzymes for specific applications, creating biocatalysts that can operate under new conditions or act on novel substrates. nobelprize.org

In the context of this compound, while specific directed evolution studies targeting its direct synthesis are not prominent, the principles are directly applicable. Enzymes from the AAAD family or related aminotransferases could be engineered to accept a diphenylalanine precursor or to modify related aromatic molecules. By creating random mutations in the genes for these enzymes and then selecting for variants that show activity towards a desired substrate, it is possible to create novel biosynthetic pathways. nih.govpbslearningmedia.org This methodology has been successfully used to evolve enzymes for various chemical transformations, demonstrating its potential for producing a wide array of compounds, including complex aromatic aldehydes like this compound. nih.gov

This compound has been utilized as a chemical tool to investigate the mechanisms of cellular damage induced by reactive oxygen species (ROS) and oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of ROS—such as superoxide (B77818) radicals and hydrogen peroxide—and the cell's ability to neutralize them with antioxidants. nih.govnih.govfrontiersin.org This imbalance can lead to damage to critical biomolecules, including lipids, proteins, and DNA, and is implicated in numerous diseases and aging. nih.govmdpi.com

A significant study demonstrated that the enol form of this compound, in a reaction catalyzed by cytochrome c, generates triplet-excited benzophenone (B1666685). nih.gov This excited ketone is a potent initiator of oxidative damage. In isolated rat liver mitochondria, this system was shown to cause extensive damage to mitochondrial DNA (mtDNA), phospholipids, and proteins. nih.gov The research observed significant mtDNA fragmentation and the formation of adducts between DNA and aldehydes produced from fatty acid oxidation. nih.gov This indicates that excited ketones, generated from this compound, can act as deleterious reactive species, similar in effect to alkoxyl radicals. nih.gov

The study also provided evidence for the involvement of singlet oxygen, a highly reactive form of oxygen, which can be formed through energy transfer from the excited triplet benzophenone. nih.gov This research highlights the utility of this compound as a precursor for generating specific types of reactive species in a controlled manner, allowing for detailed investigation into the pathways of oxidative damage within biological structures like mitochondria. nih.gov

Table 2: Effects of this compound-Induced Oxidative Stress on Mitochondrial Components

Biological Component Observed Damage Implicated Reactive Species Reference
Mitochondrial DNA (mtDNA) Extensive fragmentation, formation of adducts with lipid oxidation products. Triplet Benzophenone, Singlet Oxygen nih.gov
Phospholipids Lipid peroxidation, measured by thiobarbituric acid-reactive substances. Triplet Benzophenone, Singlet Oxygen nih.gov

Supramolecular Architectures and Catalysis

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule. nih.gov These interactions, driven by noncovalent forces, are foundational to creating self-assembling systems and functional nanostructures. While research on this compound as a guest molecule is specific, the principles are well-established with related structures. For instance, diphenylalanine-based peptides are known to self-assemble into a variety of nanostructures, including nanotubes, vesicles, and fibrils, demonstrating the strong tendency of the diphenyl motif to drive ordered aggregation. rsc.org

The encapsulation of guest molecules within a host's cavity can alter their properties and reactivity. Macrocyclic hosts like cyclodextrins, resorcinarenes, and calixarenes are commonly used to form these complexes. nih.govmdpi.combeilstein-journals.org The hydrophobic cavity of these hosts is suitable for encapsulating nonpolar molecules like this compound from an aqueous environment. The formation of such host-guest complexes can be used to construct more complex, self-assembled systems. For example, DNA strands functionalized with host or guest molecules can self-assemble into nanogels or vesicles, creating stimuli-responsive materials for applications like drug delivery. nih.govnih.gov The inclusion of a molecule like this compound within such a system could impart specific chemical properties or serve as a reactive handle for further functionalization.

Supramolecular catalysis leverages the confined environment of a host molecule or a self-assembled capsule to accelerate chemical reactions, often mimicking the function of natural enzymes. beilstein-journals.orgbeilstein-journals.orgsemanticscholar.org By encapsulating reactants within a nanometer-sized cavity, these systems can increase effective reactant concentrations (the proximity effect) and stabilize reaction transition states, leading to enhanced reaction rates and selectivity. mdpi.combeilstein-journals.org

Resorcin pnas.orgarene capsules are a well-studied example of such a catalytic system. These hosts self-assemble into a hexameric structure with a significant internal cavity capable of hosting guest molecules and catalyzing reactions that may not proceed in free solution. mdpi.com For example, these capsules have been shown to catalyze the isomerization of epoxides to aldehydes. mdpi.com The confined space forces the reactants into close proximity and imposes geometric constraints, which can lead to high product selectivity. mdpi.com

While specific catalytic applications using this compound as a substrate in these systems are not extensively detailed in the provided literature, the principles of supramolecular catalysis are broadly applicable to aldehyde chemistry. The encapsulation of this compound within a chiral supramolecular cage could, for example, enable enantioselective additions to the aldehyde group. The host environment shields the guest molecule and can provide a chiral environment to direct the outcome of a reaction. mdpi.com Such systems represent a frontier in catalysis, aiming to replicate the efficiency and selectivity of enzymes using synthetic, self-assembled architectures. beilstein-journals.orgnih.gov

Green Chemistry Principles and Sustainable Synthesis

The growing emphasis on environmental sustainability has prompted a significant shift in chemical manufacturing, including the synthesis of valuable compounds like this compound. Green chemistry principles are increasingly being applied to develop processes that are more efficient, less hazardous, and environmentally benign. This involves creating novel synthetic pathways and employing robust metrics to evaluate their "greenness."

Development of Eco-Friendly Synthetic Routes for Arylacetaldehydes

The pursuit of sustainable chemical production has led to the development of several innovative and eco-friendly methods for synthesizing arylacetaldehydes. These approaches aim to minimize waste, reduce energy consumption, and avoid the use of toxic reagents and solvents. jocpr.comjk-sci.com

One strategy involves the use of more environmentally friendly oxidizing agents. For instance, a facile and green synthesis of benzaldehyde (B42025) and phenylacetaldehyde analogs has been described using hydrogen peroxide (H₂O₂) as an oxidant. tandfonline.comtandfonline.com This method is advantageous as it replaces more hazardous and costly oxidants, thereby reducing the generation of inorganic waste. tandfonline.com

Catalysis plays a pivotal role in green synthesis by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. jk-sci.com For example, an iridium-catalyzed arylation of vinylene carbonate with arylboronic acids has been developed for the one-step synthesis of arylacetaldehydes. nih.gov This method facilitates direct carbon-carbon bond formation and represents a more atom-economical approach. jocpr.comnih.gov Similarly, palladium-catalyzed carbonylation of benzyl (B1604629) acetates offers a sustainable, halogen-free route to alkyl arylacetates, which are related to arylacetaldehydes. rsc.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another cornerstone of sustainable synthesis. chemistryjournals.net Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity, which minimizes the formation of byproducts and simplifies purification processes. chemistryjournals.net This approach holds significant potential for transforming the chemical industry by offering greener and more efficient synthetic routes for a wide range of fine chemicals. chemistryjournals.net

Furthermore, research has explored novel reaction conditions to enhance sustainability. Mechanochemistry, which involves reactions induced by mechanical force, has been successfully applied to the allylation of aldehydes and ketones, offering a solvent-minimized approach. mdpi.com Photo-organocatalytic methods, utilizing light to drive reactions, have also been developed for processes like the acetalization of aldehydes, presenting a mild and green alternative. rsc.org

The development of these eco-friendly routes is often guided by a holistic approach that considers the entire lifecycle of a process, aiming to improve yield, reduce catalyst loading, and utilize greener solvents or even neat conditions. nih.govresearchgate.net

Metrics for Assessing Greenness of Chemical Transformations

To quantify the environmental performance and efficiency of chemical processes, a variety of green chemistry metrics have been developed. wikipedia.org These metrics are essential tools for comparing different synthetic routes and identifying areas for improvement, ultimately driving the adoption of more sustainable technologies in the chemical industry. wikipedia.orgnumberanalytics.com

A good metric should be clearly defined, simple to measure, objective, and effective in promoting desired changes in chemical practices. acs.org Several key metrics are widely used:

Atom Economy: Introduced by Barry Trost, atom economy is a fundamental concept that measures the efficiency of a reaction in converting reactants into the desired product. jocpr.comwikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.com A higher atom economy signifies a more efficient process with less waste generation. jocpr.comnumberanalytics.com

Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor is one of the most popular and flexible metrics. wikipedia.org It is defined as the mass ratio of waste produced to the mass of the desired product. chembam.comsheldon.nl The ideal E-Factor is zero, and a lower value indicates a greener process. sheldon.nlgctlc.org This metric highlights waste generation and encourages the development of cleaner technologies. wikipedia.org

Life Cycle Assessment (LCA): LCA is a comprehensive methodology for evaluating the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to final disposal ("cradle-to-grave"). chemcopilot.com It provides a multi-dimensional view of environmental performance, identifying "hotspots" and potential trade-offs between different impact categories like global warming potential, water use, and resource depletion. chemcopilot.comchemrxiv.org While more complex than other metrics, LCA offers a holistic assessment of sustainability. chemrxiv.orgresearchgate.netmdpi.com

These metrics, often used in conjunction, provide a quantitative basis for assessing the "greenness" of a chemical transformation, guiding chemists and engineers in the design of more sustainable synthetic processes. numberanalytics.comacs.org

Interactive Data Table: Key Green Chemistry Metrics

MetricFormula/DefinitionIdeal ValueFocus
Atom Economy (%)= (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100100%Efficiency of reactant atom incorporation into the final product. jocpr.comwikipedia.orgmonash.edu
E-Factor Mass of Waste / Mass of Product0Highlights the amount of waste generated per unit of product. wikipedia.orgchembam.comsheldon.nl
Process Mass Intensity (PMI) Total Mass in Process / Mass of Product1Measures the total mass input (including solvents, etc.) relative to the product mass. acs.orgacsgcipr.orgpharmtech.comacsgcipr.org
Life Cycle Assessment (LCA) Cradle-to-grave analysis of environmental impacts.Lowest Possible ImpactComprehensive assessment of environmental burdens across the entire product lifecycle. chemcopilot.comchemrxiv.orgresearchgate.netunimore.it

Future Research Trajectories

Innovations in Diphenylacetaldehyde Synthesis and Derivatization

The development of novel and efficient synthetic routes to this compound and its derivatives is a primary focus for future research. While classical methods often rely on the rearrangement of stilbene (B7821643) oxides, emerging strategies are exploring more direct, atom-economical, and environmentally benign pathways. nih.gov

Future innovations are expected to concentrate on:

Catalytic Isomerization: Moving beyond stoichiometric reagents, research will likely focus on developing catalytic systems for the isomerization of stilbene oxide and its derivatives. This includes exploring Lewis acid and transition metal catalysts that can operate under milder conditions with higher selectivity, minimizing byproduct formation.

Direct Olefin Functionalization: Advanced catalytic methods, such as asymmetric hydroformylation of 1,1-diphenylethylene, present a direct route to chiral this compound derivatives. This remains a significant challenge, and the design of rhodium or palladium complexes with sophisticated chiral ligands will be crucial.

Novel Precursor Strategies: Inspired by syntheses of related aldehydes, new methods could be developed using unconventional starting materials. For instance, adapting Grignard-type reactions with specialized formylating agents or employing gas-phase catalysis over solid supports like zeolites could offer new industrial-scale production pathways. google.comgoogle.com

Derivatization of the this compound core is another fertile ground for innovation. The aldehyde group serves as a versatile handle for a multitude of transformations. Future work will likely expand upon known reactions to create libraries of novel compounds. This includes:

Condensation Reactions: Expanding the scope of condensation partners beyond simple amines to create complex imines, Schiff bases, and heterocyclic systems. byjus.com

Olefination and Carbonyl Additions: Utilizing modern olefination protocols and stereoselective additions to the carbonyl group to generate a wide array of alkenes and secondary alcohols with tailored electronic and steric properties. chemicalbook.com

Derivatization for Analysis: Designing new derivatizing agents that react with this compound to facilitate its detection and quantification in complex matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

A summary of established and prospective synthetic approaches is presented in Table 1.

Table 1: Synthetic Approaches to this compound and its Precursors

Starting Material Reagent(s) Product Type Key Research Focus Reference(s)
trans-Stilbene Sodium Iodide (NaI), Oxone 2,2-Diaryl-2-hydroxyacetaldehyde Oxidative rearrangement nih.gov
Stilbene Oxide Lewis Acids (e.g., Boron trifluoride etherate) This compound Catalytic isomerization nih.gov
1,1-Diphenylethylene CO/H₂, Chiral Rhodium Catalyst Chiral this compound Asymmetric hydroformylation N/A
Benzaldehyde (B42025) / Chloroacetate Base (Darzens Reaction) Phenylacetaldehyde (B1677652) (analog) Extension to diphenyl systems wikipedia.org
Benzylmagnesium chloride 1,3-Dibenzyl-benzimidazolium salt, Oxalic acid Phenylacetaldehyde (analog) New formylating equivalents google.comgoogle.com

Deeper Mechanistic Understanding of Complex Catalytic Cycles

A profound understanding of reaction mechanisms is fundamental to controlling chemical transformations. For this compound, future research will employ a combination of experimental kinetics, isotopic labeling, and computational modeling to unravel the intricate details of the catalytic cycles involved in its synthesis and subsequent reactions.

Key areas for mechanistic investigation include:

Rearrangement Mechanisms: While the rearrangement of stilbene oxide to this compound is well-known, the precise role of the catalyst (e.g., Lewis acid) in stabilizing intermediates and transition states warrants deeper computational and spectroscopic study.

Photocatalytic Pathways: The isomerization of stilbene, a key precursor, can be influenced by photocatalysts. kyoto-u.ac.jprsc.org Future studies could explore the complete energy profile of these catalyzed isomerizations, including the formation and decay of exciplexes and radical ions, to control the generation of specific stilbene isomers for subsequent conversion to this compound. kyoto-u.ac.jprsc.org

Enzymatic Catalysis: Biocatalysis offers unparalleled selectivity. Computational studies on enzymes like norcoclaurine synthase, which processes chiral aldehydes similar to this compound derivatives, have begun to map out complex reaction pathways involving C-N bond formation, dehydration, and stereocontrol. nih.gov Extending these studies to this compound derivatives will be vital for understanding enzyme-substrate interactions and the origins of stereospecificity.

A representative enzymatic catalytic cycle, based on computational studies of a related substrate, is outlined in Table 2. This provides a blueprint for future mechanistic investigations into the biocatalytic potential for this compound derivatization.

Table 2: Proposed Mechanistic Steps in Norcoclaurine Synthase Catalysis with a Chiral Aldehyde

Step Process Key Intermediates/States Mechanistic Role of Enzyme Reference(s)
1 C-N Bond Formation Schiff Base Intermediate Orients substrates, activates amine nih.gov
2 Dehydration Iminium Ion Facilitates water removal nih.gov
3 Cyclization (Pictet-Spengler) Cyclized Intermediate Enforces conformation for ring closure nih.gov
4 Deprotonation Final Aromatic Product Active site base removes proton, regenerates catalyst nih.gov

Rational Design of Highly Selective and Efficient Catalysts

Building on a deeper mechanistic understanding, the rational design of catalysts represents the next frontier. nih.gov Instead of empirical screening, future research will focus on designing catalysts from first principles to achieve specific outcomes in reactions involving this compound.

Future directions include:

Tailored Lewis Acids: Designing Lewis acids with specific steric bulk and electronic properties to selectively catalyze the rearrangement of substituted stilbene oxides, preventing side reactions like decarbonylation or over-oxidation. nih.gov

Synergistic Catalysis: Developing dual-catalyst systems where, for instance, an organocatalyst activates this compound to form an enamine while a transition metal catalyst activates a reaction partner. nih.govrsc.orgnih.gov This approach could unlock novel and previously challenging transformations with high enantioselectivity.

Artificial Metalloenzymes and Biocatalyst Engineering: Using insights from mechanistic studies of enzymes like norcoclaurine synthase to engineer new biocatalysts. nih.gov This could involve site-directed mutagenesis to alter the active site, for example, by modifying key residues (like M97 and L72 in TfNCS) to accommodate the bulky this compound scaffold or to steer the reaction towards a different product. nih.gov This represents the pinnacle of rational design, creating bespoke catalysts with enzyme-like efficiency and selectivity.

Expanding Functional Material Applications of this compound Derivatives

The diphenylmethyl moiety is a key structural element in many functional organic materials. Future research will focus on using this compound as a versatile building block to construct novel materials with tailored optoelectronic and physical properties.

Potential application areas to be explored are:

Organic Semiconductors: The synthesis of "donor-acceptor" molecules is a cornerstone of organic electronics. researchgate.net this compound derivatives can be designed where the electron-rich diphenyl groups act as donors and are linked, via transformations of the aldehyde group, to various electron-accepting units. Such compounds could be investigated as active components in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic solar cells. researchgate.netsigmaaldrich.com

Conjugated Polymers and Fused Systems: The aldehyde functionality can be used in polymerization reactions or as a starting point for constructing larger, fused polycyclic aromatic systems. nih.gov These materials are of interest for their charge transport properties and potential use in advanced electronic devices.

Composite Materials: Derivatives of this compound could be incorporated as functional additives or reinforcements into conductive polymer matrices, such as PEDOT:PSS. mdpi.com This could modulate the optical and electrical properties of the resulting composite films, making them suitable for applications like transparent electrodes or specialized sensor layers in electronic devices. gatech.edu

Synergistic Approaches at the Chemistry-Biology-Materials Interface

The most innovative future research will lie at the intersection of chemistry, biology, and materials science. This compound and its derivatives offer a unique platform for such interdisciplinary exploration.

Key synergistic trajectories include:

Bioactive Molecules and Drug Discovery: The diaryl structure is a common motif in bioactive natural products. Following synthesis strategies used for related compounds like diarylheptanoids, derivatives of this compound can be created and screened for biological activity, such as antibacterial or cytotoxic effects against cancer cell lines. researchgate.net The phenethylamine (B48288) scaffold, a related structural class, is the basis for a vast number of neurologically active compounds, suggesting that derivatives of this compound could also be explored as probes for biological systems. wikipedia.org

Functional Biomaterials: Bioactive derivatives could be covalently attached to or blended with biocompatible polymers to create functional biomaterials. For example, incorporating a derivative with proven antimicrobial properties onto a surface could yield self-sterilizing medical device coatings.

Biosensors: By functionalizing the this compound core with specific recognition elements and electronically active groups, new molecules for chemical and biological sensors can be developed. researchgate.net These sensors could be integrated into material platforms, such as composite films, to create devices capable of detecting specific ions, small molecules, or biological macromolecules.

This interdisciplinary approach, which leverages advances in synthetic chemistry, biocatalysis, and materials engineering, will ensure that the full potential of the this compound scaffold is realized in the development of next-generation technologies.

Q & A

Q. What are the standard synthetic routes for diphenylacetaldehyde, and how do reaction conditions influence yield?

this compound is commonly synthesized via catalytic pathways. One method involves a one-pot epoxide rearrangement mediated by Lewis acids (e.g., Bi(OTf)₃ or TMSOTf), where trans-stilbene oxide undergoes rearrangement to form this compound. However, yields may vary due to the compound’s tendency to exist in the enol form under acidic conditions, reducing its electrophilic availability . Alternative approaches include cooperative catalysis using pyrrolidine and aldehydes under light irradiation, achieving moderate to excellent yields in iodoperfluoroalkylation reactions . Key factors include catalyst loading, solvent polarity, and temperature control to stabilize the aldehyde form.

Q. Which analytical techniques are essential for characterizing this compound and confirming its purity?

Essential techniques include:

  • NMR Spectroscopy : To confirm structural integrity (e.g., distinguishing aldehyde protons from enol tautomers).
  • IR Spectroscopy : Identification of carbonyl (C=O) stretches (~1720 cm⁻¹) and monitoring enolization via O–H stretches.
  • Chromatography (HPLC/GC) : For purity assessment and separation of byproducts.
  • Elemental Analysis : To validate empirical formula consistency. Detailed experimental protocols should follow guidelines for reproducibility, including full spectral data in supplementary materials .

Q. How should this compound be stored to maintain stability, and what degradation products are observed?

this compound is prone to oxidation and enolization. Storage recommendations include:

  • Temperature : –20°C in airtight containers to minimize air exposure.
  • Environment : Dry, inert atmosphere (argon or nitrogen) to prevent moisture-induced side reactions.
  • Light Protection : Amber glassware to avoid photodegradation. Degradation products may include diphenylacetic acid (via oxidation) or oligomers formed through aldol condensation. Regular NMR monitoring is advised to detect enolization .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in micellar catalytic systems?

In micellar systems (e.g., Fe³⁺-microperoxidase/CTAB complexes), this compound participates in peroxidase-like cycles. The aldehyde acts as a substrate for oxidation, regenerating the native enzyme form (Fe³⁺MP-9/CTAB) after compound II formation. The micellar microenvironment shifts redox potentials by ~100 mV, enhancing catalytic efficiency. Kinetic studies using stopped-flow spectrophotometry are critical to elucidate electron-transfer pathways .

Q. How can researchers reconcile contradictory data on synthetic yields in this compound-mediated reactions?

Yield discrepancies often arise from competing enolization or solvent effects. Strategies include:

  • In situ FTIR Monitoring : To track aldehyde/enol equilibrium in real-time.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize the aldehyde form.
  • Additives : Molecular sieves or desiccants to scavenge water, reducing enol content. Comparative studies under varied conditions (pH, temperature) are essential to identify optimal parameters .

Q. What computational methods are suitable for modeling this compound’s tautomeric equilibrium and reactivity?

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can predict tautomer stability and transition states. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water or acetonitrile) reveal solvent effects on enol-aldehyde equilibrium. These methods guide experimental design by identifying conditions favoring the reactive aldehyde form .

Q. What strategies mitigate impurities in multi-step syntheses involving this compound?

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) to separate aldol adducts.
  • Derivatization : Conversion to hydrazones or semicarbazones to stabilize the aldehyde for easier isolation.
  • Quality Control : LC-MS to detect trace impurities and ensure >95% purity for downstream applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenylacetaldehyde
Reactant of Route 2
Diphenylacetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.